Manganese nitrate tetrahydrate
Description
Contextualizing Manganese Compounds in Modern Chemistry
Manganese is a versatile transition metal that exhibits a wide range of oxidation states, from -3 to +7, which contributes to its diverse chemical properties and reactivity. manglamchemicals.com This versatility makes manganese compounds crucial in numerous applications. In industry, manganese is a key alloying element in steel production, enhancing strength and hardness. manglamchemicals.com Manganese dioxide (MnO₂) is a fundamental component of alkaline batteries. manglamchemicals.commanganese.org Furthermore, manganese compounds are used in pigments, as chemical oxidants like potassium permanganate (B83412) (KMnO₄), and in agriculture as fertilizers. manglamchemicals.commanganese.org In biological systems, manganese is an essential cofactor for many enzymes involved in processes such as photosynthesis and metabolism. manglamchemicals.com The study of manganese chemistry is vital for developing new technologies and understanding its role in environmental and biological systems. wisdomlib.org
Significance of Manganese Nitrate (B79036) Tetrahydrate as a Versatile Precursor
Manganese nitrate tetrahydrate serves as a critical starting material for the synthesis of various manganese compounds and materials. smolecule.comfishersci.nothermofisher.kr Its high solubility in water makes it an excellent precursor for preparing manganese oxides, such as manganese dioxide (MnO₂), through controlled precipitation or thermal decomposition methods. smolecule.comwikipedia.org These synthesized manganese oxides are pivotal in applications ranging from energy storage to catalysis. smolecule.com
The compound's utility extends to the fabrication of advanced materials. For instance, it is a key ingredient in the synthesis of spinel lithium manganese oxide (LiMn₂O₄), a cathode material for lithium-ion batteries. It is also used to create manganese hexacyanomanganate for sodium-ion batteries. The nitrate anion in Mn(NO₃)₂·4H₂O imparts distinct chemical properties, making it particularly useful in syntheses requiring an oxidizing environment.
The thermal decomposition of this compound is a key process in many of its applications. When heated, it undergoes stepwise dehydration. For example, heating to 110°C can form the monohydrate. wikipedia.org Further heating above 140-200°C leads to its decomposition, releasing nitrogen oxides and forming various manganese oxides, with the final product depending on the temperature. smolecule.comontosight.airesearchgate.net
Overview of Current Research Trajectories and Academic Importance
Current research involving this compound is largely focused on materials science, particularly for energy storage and catalysis. Scientists are actively investigating its use in creating nanostructured manganese oxides with high surface areas and specific crystalline phases for applications like supercapacitors and lithium-ion batteries. mdpi.comsigmaaldrich.com For example, research has demonstrated the synthesis of Mn₃O₄ nanoparticles from manganese nitrate for potential use in biomedical applications. nih.gov
In the field of catalysis, this compound is used to develop catalysts for a range of reactions, including oxidation of organic compounds and environmental remediation, such as the degradation of dyes in wastewater. ontosight.ai Studies have explored its use in creating copper manganese oxide (CuMnOx) catalysts for the complete removal of carbon monoxide at ambient conditions and in cobalt-manganese oxide catalysts for Fischer-Tropsch synthesis. cardiff.ac.ukbohrium.com
The academic importance of this compound also lies in its use as a model compound for studying the fundamental properties of transition metals. smolecule.com Its well-defined crystal structure allows for detailed investigations into the electronic and magnetic properties of manganese, contributing to a broader understanding of coordination chemistry and materials science.
Properties
IUPAC Name |
manganese(2+);dinitrate;tetrahydrate | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Mn.2NO3.4H2O/c;2*2-1(3)4;;;;/h;;;4*1H2/q+2;2*-1;;;; | |
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALIMWUQMDCBYFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].O.O.O.O.[Mn+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H8MnN2O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40174754 | |
| Record name | Manganese nitrate tetrahydrate | |
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Molecular Weight |
251.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Pink deliquescent solid; mp = 37.1 deg C; [Merck Index] Light red crystalline solid; Hygroscopic; [Aldrich MSDS] | |
| Record name | Manganese(II) nitrate tetrahydrate | |
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CAS No. |
20694-39-7 | |
| Record name | Manganese nitrate tetrahydrate | |
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| Record name | Manganese nitrate tetrahydrate | |
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| Record name | manganese(2+);dinitrate;tetrahydrate | |
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| Record name | MANGANESE NITRATE TETRAHYDRATE | |
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Synthetic Methodologies for Manganese Nitrate Tetrahydrate and Its Derived Materials
Conventional and Industrial Synthesis Approaches of Manganese Nitrate (B79036) Tetrahydrate
The industrial production of manganese nitrate tetrahydrate has traditionally relied on straightforward chemical reactions involving readily available manganese sources and nitric acid. These methods are well-established and are selected based on factors such as raw material purity, desired product quality, and economic viability.
Direct Reaction of Metallic Manganese with Nitric Acid Solutions
A primary industrial method for synthesizing manganese nitrate involves the direct reaction of metallic manganese with nitric acid. This is a redox reaction where nitric acid acts as both an acid and an oxidizing agent. The general chemical equation for this reaction is:
3Mn + 8HNO₃ → 3Mn(NO₃)₂ + 2NO + 4H₂O smolecule.com
The reaction conditions, particularly the concentration of nitric acid and the temperature, are critical parameters that influence the reaction rate and the purity of the final product. Using dilute nitric acid (around 20-50%) favors the formation of manganese(II) nitrate, while more concentrated acid can lead to the formation of higher oxidation states of manganese or undesired byproducts like nitrogen dioxide. The reaction is exothermic, necessitating careful temperature control, typically between 40-60°C, to prevent the thermal decomposition of the nitric acid.
| HNO₃ Concentration | Reaction Time (h) | Mn(NO₃)₂ Yield (%) | Byproduct (NO) Volume |
| 30% | 8–10 | 85–90 | Moderate |
| 50% | 5–7 | 92–95 | High |
| 65% | 3–4 | 97–99 | Very High |
| Data sourced from a study on the performance metrics of direct synthesis. |
Preparation via Manganese Dioxide and Nitrogen Dioxide Redox Reactions
Another significant method for preparing manganese nitrate involves the reaction of manganese dioxide (MnO₂) with nitrogen dioxide (NO₂) in an aqueous medium. wikipedia.orgsmolecule.com This redox reaction can be represented by the following equation:
MnO₂ + 2NO₂ + 4H₂O → Mn(NO₃)₂·4H₂O wikipedia.orgsmolecule.com
In this process, manganese dioxide is reduced from an oxidation state of +4 to +2, while nitrogen dioxide is oxidized. wikipedia.org This method is also utilized in processes for recovering manganese from ores containing manganese dioxide, where a leaching reaction is controlled by monitoring the pH of the aqueous slurry. google.comgoogle.com The pH is typically maintained below 4 to ensure the desired reaction proceeds efficiently. google.comgoogle.com
Advanced Solution-Phase Synthesis Techniques Utilizing this compound as Precursor
This compound is a versatile precursor for synthesizing a wide range of advanced materials due to its high solubility in water and other polar solvents. smolecule.com This allows for its use in various solution-based synthesis techniques to produce materials with controlled morphologies and properties.
Improved Methods Employing Double-Component Oxidizing Solutions
To enhance the efficiency and cost-effectiveness of the direct reaction with metallic manganese, an improved method utilizing a double-component oxidizing solution has been developed. google.com This approach involves mixing nitric acid with hydrogen peroxide (H₂O₂) to form the oxidizing solution. google.com The addition of hydrogen peroxide as a co-oxidant allows for the use of lower concentrations of nitric acid (8% - 45%), which in turn reduces production costs. google.com The reaction is represented as:
Mn + 2HNO₃ + H₂O₂ → Mn(NO₃)₂ + 2H₂O
This method not only improves the reaction rate but also significantly reduces the emission of nitrogen oxide byproducts. google.com
| Parameter | Optimal Range | Effect |
| Nitric Acid Concentration | 8% - 45% | Enables cost reduction |
| Hydrogen Peroxide Concentration | 8% - 27% | Acts as a co-oxidant |
| Temperature | 25°C - 43°C | Achieves high yield in a shorter time |
| Data based on a patented improved synthesis method. google.com |
Sol-Gel Synthesis Routes for Oxide Materials
The sol-gel method is a widely used technique for preparing oxide materials from molecular precursors, and this compound is an excellent precursor for this process. labpartnering.orgchemisgroup.us In a typical sol-gel synthesis, a solution of the metal precursor (manganese nitrate) is hydrolyzed to form a "sol," which is a colloidal suspension of solid particles in a liquid. Further processing leads to the formation of a "gel," a continuous solid network with entrapped liquid. This gel is then dried and calcined to produce the final oxide material. labpartnering.org
For instance, in the synthesis of CoMn₂O₄ spinel oxides, cobalt nitrate hexahydrate and this compound are used as precursors. nih.gov Similarly, the Pechini process, a modified sol-gel route, utilizes a solution of Mn(II) in a mixture of citric acid and ethylene (B1197577) glycol which is heated to form a polymeric precursor, followed by annealing to produce Mn₃O₄. researchgate.net This method allows for the synthesis of materials with high purity and controlled stoichiometry. labpartnering.orgrsc.org
Hydrothermal and Solvothermal Preparation Methods
Hydrothermal and solvothermal methods are another set of powerful techniques for synthesizing crystalline materials from solutions under elevated temperature and pressure. researchgate.net In these methods, this compound is dissolved in a solvent (water for hydrothermal, organic solvent for solvothermal) in a sealed vessel, often a Teflon-lined autoclave. mdpi.commdpi.com The vessel is then heated, leading to the decomposition of the precursor and the crystallization of the desired material. mdpi.com
These methods offer excellent control over the size, shape, and crystallinity of the resulting nanoparticles. researchgate.netnih.gov For example, porous urchin-like manganese cobalt oxide, a material with applications in supercapacitors, has been synthesized using manganese(II) nitrate hydrate (B1144303) via a hydrothermal route. sigmaaldrich.com The solvothermal synthesis of CoₓMn₃₋ₓO₄ catalysts has been achieved by reacting cobalt(II) and manganese(II) nitrates in a glycerol-isopropanol mixture at 180°C. mdpi.com
Co-Precipitation Techniques for Mixed Metal Oxides and Ferrites
Co-precipitation is a widely employed method for synthesizing mixed metal oxides and ferrites due to its simplicity and ability to achieve homogeneous mixing of constituent metal ions at an atomic level. In this method, a solution containing the desired metal precursors, including this compound, is treated with a precipitating agent, typically a base like sodium hydroxide (B78521) or ammonia (B1221849), to induce the simultaneous precipitation of the metal hydroxides or carbonates. kashanu.ac.irkashanu.ac.ir The resulting precipitate is then washed, dried, and calcined at elevated temperatures to yield the final mixed metal oxide or ferrite (B1171679).
For the synthesis of manganese ferrites (MnFe₂O₄), this compound is often used as the manganese source alongside an iron salt, such as ferric nitrate. researchgate.net The stoichiometry of the final product can be precisely controlled by adjusting the molar ratios of the metal nitrates in the initial solution. The use of alkanolamines as the precipitating agent has been shown to influence the particle size and magnetic properties of the resulting ferrite nanoparticles. acs.org One study reported the synthesis of manganese ferrite nanoparticles with an average size between 30 and 50 nm using a co-precipitation method. kashanu.ac.irkashanu.ac.ir
The versatility of the co-precipitation technique allows for the synthesis of various other mixed metal oxides. For instance, cobalt-doped manganese dioxide (MnO₂) nanosheets have been prepared by a process involving the adsorption of Mn²⁺ from a manganese chloride solution onto cobalt nitrate hexahydrate, followed by reaction with potassium permanganate (B83412). mdpi.com
| Material | Manganese Precursor | Other Precursors | Precipitating Agent | Resulting Particle Size | Reference |
|---|---|---|---|---|---|
| Manganese Ferrite (MnFe₂O₄) | This compound | Ferric nitrate | Not specified | Not specified | researchgate.net |
| Manganese Ferrite (MnFe₂O₄) | Manganese (II) chloride tetrahydrate | Iron (II) chloride tetrahydrate, Iron (III) chloride hexahydrate | Ammonia | 30-50 nm | kashanu.ac.irkashanu.ac.ir |
| Superparamagnetic Ferrite Nanoparticles (MFe₂O₄, M = Mn, Co) | Not specified | Not specified | Isopropanolamine, Diisopropanolamine, Sodium hydroxide | Not specified | acs.org |
| Cobalt-doped@MnO₂ Nanosheets | Manganese chloride | Cobalt nitrate hexahydrate, Potassium permanganate | - | Not specified | mdpi.com |
Micro-emulsion Methods for Nanoparticle Synthesis
The micro-emulsion method offers a versatile route for the synthesis of nanoparticles with well-controlled size and morphology. mdpi.comarabjchem.org This technique utilizes a thermodynamically stable, isotropic dispersion of two immiscible liquids, typically water and oil, stabilized by a surfactant. The aqueous nanodroplets within the micro-emulsion act as nanoreactors, confining the reaction and controlling the nucleation and growth of nanoparticles. ias.ac.inmdpi.com
In a typical water-in-oil micro-emulsion synthesis, aqueous solutions of the metal precursors, such as this compound, are encapsulated within the water droplets. ias.ac.in A separate micro-emulsion containing a precipitating agent is then mixed with the first, leading to the exchange of reactants between droplets and subsequent precipitation of the desired material within the nanoreactors. arabjchem.orgias.ac.in This method has been successfully employed to synthesize a variety of nanoparticles, including manganese dioxide (MnO₂) and perovskite materials like La₀.₇Sr₀.₃Mn₀.₉₈Ti₀.₀₂O₃. mdpi.comias.ac.in
For the synthesis of La₀.₇Sr₀.₃Mn₀.₉₈Ti₀.₀₂O₃ nanoparticles, two micro-emulsions were prepared using CTAB as the surfactant, 1-butanol (B46404) as the co-surfactant, and n-octane as the oil phase. ias.ac.in One micro-emulsion contained the metal nitrates (lanthanum nitrate, strontium nitrate, manganese nitrate, and titanium precursor), while the other contained the precipitating agent. ias.ac.in The resulting nanoparticles had an average size of 23.3 nm. ias.ac.in The micro-emulsion method is advantageous for producing uniform, monodisperse nanoparticles, which is often challenging to achieve with conventional methods like co-precipitation. mdpi.comias.ac.in
| Material | Manganese Precursor | Surfactant System | Resulting Particle Size | Reference |
|---|---|---|---|---|
| La₀.₇Sr₀.₃Mn₀.₉₈Ti₀.₀₂O₃ | This compound | CTAB/1-butanol/n-octane | 23.3 nm | ias.ac.in |
| Manganese Dioxide (MnO₂) | Not specified | Not specified | ~4 nm | mdpi.com |
| Cerium Oxide | Not specified | AOT, DDAB, DTAB+Brij 35 | 2-21 nm | nih.gov |
Electrochemical and Thin Film Deposition Methodologies
Electrodeposition of Manganese-Cobalt Based Nanofilms
Electrodeposition is a powerful technique for the synthesis of thin films and coatings with controlled thickness and morphology. This method involves the deposition of a material onto a conductive substrate from an electrolyte solution containing the desired metal ions by the application of an electrical potential or current.
Manganese-cobalt based nanofilms, which have potential applications as catalysts for the oxygen evolution reaction, have been synthesized via a one-step electrodeposition process. mdpi.com In this method, an aqueous solution containing this compound and cobalt nitrate hexahydrate is used as the electrolyte. mdpi.com The deposition is carried out at a constant potential, for example, -1.1 V versus an Ag/AgCl reference electrode. mdpi.com The concentration ratio of the manganese and cobalt nitrates in the electrolyte and the total deposition charge are key parameters that influence the composition, structure, and electrocatalytic properties of the resulting nanofilms. mdpi.com
The as-deposited films typically consist of oxides/hydroxides or (oxy)hydroxides of Mn²⁺, Co²⁺, and Co³⁺. mdpi.comresearchgate.net This technique allows for the direct growth of the catalyst film onto a conductive substrate, such as nickel foam, without the need for binders. mdpi.com Research has shown that the electrocatalytic performance of the Mn-Co films is dependent on both the Mn/Co ratio in the synthesis solution and the deposition charge. researchgate.net
| Parameter | Value/Range | Reference |
|---|---|---|
| Manganese Precursor | This compound | mdpi.com |
| Cobalt Precursor | Cobalt nitrate hexahydrate | mdpi.com |
| Deposition Potential | -1.1 V vs. Ag/AgCl | mdpi.com |
| Mn(NO₃)₂·4H₂O to Co(NO₃)₂·6H₂O Concentration Ratios | 2mM:4mM, 2mM:6mM, 2mM:8mM, 4mM:2mM | mdpi.com |
| Deposition Charge | 60, 120, 200 mC | mdpi.com |
Successive Ionic Layer Adsorption and Reaction (SILAR) for Thin Films
The Successive Ionic Layer Adsorption and Reaction (SILAR) method is a simple, low-cost, and versatile technique for depositing thin films of a wide range of materials at or near room temperature. mdpi.comias.ac.in The process involves the sequential immersion of a substrate into a cationic precursor solution and an anionic precursor solution, with a rinsing step in deionized water after each immersion to remove loosely adsorbed ions. ias.ac.inifa.md This cycle is repeated to build up the film layer by layer. ifa.md
This compound can serve as the cationic precursor for the deposition of manganese-containing thin films. For the deposition of MnCoS thin films, for instance, a mixed aqueous solution containing both manganese and cobalt ions can be used as the cationic precursor, while a solution of sodium sulfide (B99878) serves as the anionic precursor. mdpi.com Surfactants like sodium dodecyl sulfate (B86663) (SDS) or cetyl trimethyl ammonium (B1175870) bromide (CTAB) can be used to improve the wettability of the substrate and promote uniform film growth. mdpi.com
The SILAR method offers excellent control over film thickness by simply varying the number of deposition cycles. mdpi.com It is a bottom-up approach that allows for the formation of thin films on various substrates, including insulators and temperature-sensitive materials. ias.ac.in The properties of the deposited films, such as crystallinity, grain size, and thickness, are influenced by parameters like the concentration of the precursor solutions, immersion times, and the number of deposition cycles. mdpi.com
| Parameter | Details | Reference |
|---|---|---|
| Cationic Precursors | Manganese acetate (B1210297), Cobalt nitrate | mdpi.com |
| Anionic Precursor | Sodium sulfide (Na₂S) | mdpi.com |
| Substrate | Nickel foam (NF) | mdpi.com |
| Surfactants | Sodium dodecyl sulfate (SDS), Cetyl trimethyl ammonium bromide (CTAB) | mdpi.com |
| Deposition Steps | 1. Adsorption of surfactant on NF. 2. Immersion in cationic solution. 3. Rinsing. 4. Immersion in anionic solution. 5. Rinsing. | mdpi.com |
Polymer-Assisted and Green Synthesis Strategies
Polyvinyl Alcohol (PVA) Solution Methods for Cathode Materials
Polymer-assisted synthesis methods are increasingly being explored to achieve better control over the composition, morphology, and electrochemical performance of materials. Polyvinyl alcohol (PVA) is a water-soluble polymer that can act as a chelating agent and a template during the synthesis of cathode materials for lithium-ion batteries.
In the PVA solution method for synthesizing LiNiCoMnO₂ (NCM) cathode materials, this compound is used as the manganese source along with nitrates of lithium, nickel, and cobalt. nih.gov The metal nitrates are dissolved in deionized water, and then a PVA solution is added. nih.gov The hydroxyl groups on the PVA chains can form complexes with the metal cations, ensuring a homogeneous distribution of the metal ions in the precursor solution. nih.govresearchgate.net
The resulting sol is heated to evaporate the water, forming a viscous slurry which is then pyrolyzed and calcined to obtain the final polycrystalline NCM powder. nih.gov The ratio of PVA to metal ions and the molecular weight of the PVA have been found to significantly influence the powder characteristics and the electrochemical performance of the synthesized cathode material. nih.govresearchgate.net For instance, using a higher quantity of high molecular weight PVA (e.g., 98,000 g/mol ) has been shown to result in a higher discharge capacity and a better lithium-ion diffusion coefficient. nih.gov This method offers a pathway to synthesize cathode materials with uniform composition and improved electrochemical properties. researchgate.net
| Parameter | Details | Reference |
|---|---|---|
| Manganese Precursor | This compound (Mn(NO₃)₂·4H₂O) | nih.gov |
| Other Metal Precursors | Lithium nitrate (LiNO₃), Nickel nitrate hexahydrate (Ni(NO₃)₂·6H₂O), Cobalt nitrate hexahydrate (Co(NO₃)₂·6H₂O) | nih.gov |
| Polymer | Polyvinyl alcohol (PVA) | nih.gov |
| PVA Molecular Weights Studied | 9,000-10,000, 31,000-50,000, 89,000-98,000 g/mol | nih.gov |
| Pyrolysis Temperature | 500 °C | nih.gov |
| Calcination Temperature | 850 °C for 20 h | nih.gov |
| Best Performing Material | Synthesized with high quantity of PVA with molecular weight of 98,000 g/mol | nih.gov |
| Discharge Capacity | 170.34 mAh/g | nih.gov |
Biologically Mediated Synthesis of Manganese Oxide Nanoparticles
The synthesis of manganese oxide nanoparticles (NPs) can be achieved through environmentally benign, biologically mediated routes, often referred to as green synthesis. This approach utilizes biological entities like plants and bacteria, which contain compounds that act as reducing and stabilizing agents, offering a cost-effective and safer alternative to conventional chemical methods. acs.orgresearchgate.netfrontiersin.org Manganese nitrate is among the various manganese salt precursors, including manganese(II) acetate, manganese(II) chloride tetrahydrate, and potassium permanganate, used in these syntheses. acs.org
Plant extracts are a common choice for the biosynthesis of manganese oxide nanoparticles. For instance, studies have demonstrated the use of Coriandrum sativum (coriander) leaf extract as a reducing and stabilizing agent for the synthesis of Mn₃O₄ NPs from manganese (II) nitrate hexahydrate. pjoes.com In a typical procedure, an aqueous solution of manganese nitrate is mixed with the plant extract. pjoes.com The pH is often adjusted, for example to 12 using NaOH, and the solution is stirred at a moderate temperature (e.g., 60°C) for a couple of hours to facilitate the formation of the nanoparticles. pjoes.com The resulting change in the solution's color, such as from dark green to light green, can indicate the formation of Mn₃O₄ NPs. pjoes.com The final product is then separated via centrifugation and filtration. pjoes.com Similarly, extracts from the leaves and petals of Tagetes erecta have been successfully employed to produce Mn₃O₄ NPs. acs.org These green synthesis methods can yield nanoparticles with various morphologies and sizes, typically ranging from 10 to 70 nm. acs.org
Bacteria also serve as biological factories for nanoparticle synthesis. The bacterial strain Bacillus flexus, for example, has been used to synthesize manganese oxide nanoparticles from manganese dichloride tetrahydrate. frontiersin.org The principle relies on the metal reduction capabilities of the bacteria. frontiersin.org These bio-mediated approaches are gaining interest for their simplicity and environmental friendliness. researchgate.netfrontiersin.org
Controlled Thermal Decomposition Pathways for Manganese Oxide Materials
The thermal decomposition of this compound, Mn(NO₃)₂·4H₂O, is a critical process for synthesizing various manganese oxide materials. The pathway of decomposition and the final product are highly dependent on factors such as temperature, heating rate, and the surrounding atmosphere.
Mechanism of Dehydration and Initial Decomposition Steps
The thermal decomposition of this compound begins with dehydration, the loss of its water of crystallization. This process occurs in stages. colab.wsritsumei.ac.jp The tetrahydrate form is stable at room temperature, but upon heating, it loses water molecules. smolecule.com The initial loss of water from the aqueous solution starts around 100°C, leading to a glassy material approaching the composition of Mn(NO₃)₂·2H₂O. colab.ws Further heating to 110°C can yield the pale yellow monohydrate. smolecule.com Complete dehydration to form anhydrous manganese nitrate occurs above 175-200°C. ritsumei.ac.jpsmolecule.com
Following dehydration, the anhydrous manganese nitrate decomposes. This step typically occurs between 200°C and 300°C. colab.wsresearchgate.net The decomposition of the nitrate itself is an oxidation-reduction reaction where the nitrate ion acts as an internal oxidizing agent, converting Mn(II) to a higher oxidation state. ritsumei.ac.jp The salt decomposes to form manganese oxide and nitrogen dioxide (NO₂). colab.wssmolecule.comresearchgate.net This process can proceed through an intermediate like manganese(III) oxynitrate (MnONO₃), though this intermediate is generally not isolable. colab.wsresearchgate.net The degradation of manganese nitrate to manganese oxide has been observed to transpire at approximately 250°C. researchgate.net This self-conversion reaction means that the oxidation of Mn(II) does not require molecular oxygen from the gas phase. ritsumei.ac.jp
Formation of Manganese Oxide Phases (MnO₂, Mn₂O₃, Mn₃O₄) via Calcination
Calcination of this compound at different temperatures and under various atmospheric conditions leads to the formation of distinct manganese oxide phases, including MnO₂, Mn₂O₃, and Mn₃O₄. colab.ws The initial decomposition product is often manganese dioxide (MnO₂). colab.wsritsumei.ac.jpsmolecule.com
Subsequent heating to higher temperatures causes further transformations due to the loss of oxygen:
Manganese Dioxide (MnO₂): Forms from the decomposition of manganese nitrate at temperatures around 250-300°C. colab.wsresearchgate.net
Manganese(III) Oxide (Mn₂O₃): This phase is formed when MnO₂ is heated further. The transformation from MnO₂ to Mn₂O₃ typically occurs in the temperature range of 500–600°C. colab.wsresearchgate.net
Manganese(II,III) Oxide (Mn₃O₄): At even higher temperatures, Mn₂O₃ loses more oxygen to form Mn₃O₄. This final reduction step generally happens at temperatures between 800°C and 1000°C. colab.wsresearchgate.net
The specific phase obtained is a direct result of the calcination temperature. researchgate.net For example, calcining Mn(NO₃)₂·4H₂O at 800°C and 1000°C has been shown to yield pure tetragonal Mn₃O₄. researchgate.net The sequence of transformations can be summarized as: Mn(NO₃)₂ → MnO₂ → Mn₂O₃ → Mn₃O₄. researchgate.net
Influence of Thermal Conditions on Product Stoichiometry and Crystallinity
The stoichiometry, crystal structure, and morphology of the final manganese oxide product are strongly dependent on the thermal conditions during synthesis. researchgate.netmdpi.com Key parameters include the calcination temperature, heating rate, duration, and the composition of the surrounding atmosphere (e.g., oxidizing, inert). mdpi.comnih.gov
The calcination temperature is the primary determinant of the oxide phase and, consequently, its stoichiometry. researchgate.net As established, increasing the temperature generally leads to more reduced forms of manganese oxide (from MnO₂ to Mn₂O₃ to Mn₃O₄) due to the thermodynamic stability of these phases at higher temperatures. rsc.org For example, heating commercial MnO₂ powder at 600°C and 800°C results in the cubic Mn₂O₃ phase, while at 1000°C, a mix of Mn₃O₄ and Mn₂O₃ can form. researchgate.net
The atmosphere also plays a crucial role. In an oxygen-rich atmosphere, the oxidation of Mn(II) is promoted, while an inert atmosphere like argon (Ar) can favor different transformation pathways. nih.gov For instance, when calcining a manganese glycolate (B3277807) precursor, the Mn₃O₄ phase is obtained as a pure phase at temperatures up to 400°C in Ar, but only up to 350°C in O₂. nih.gov In an O₂ atmosphere, Mn₃O₄ can be oxidized to other phases like Mn₅O₈ at temperatures between 400°C and 550°C, before converting to α-Mn₂O₃ above 530°C. nih.gov
The choice of fuel in solution combustion synthesis (SCS), which uses the exothermic reaction between the nitrate (oxidizer) and a fuel (e.g., glycine, urea), also significantly impacts the final product. mdpi.comrsc.org A higher fuel-to-oxidizer ratio creates a more reductive environment and generates higher combustion temperatures, favoring the formation of more reduced oxides like Mn₃O₄ or even MnO. mdpi.comrsc.org Conversely, fuel-lean conditions and lower temperatures promote the formation of oxides with higher manganese valence states, such as Mn₂O₃ or MnO₂. rsc.org The crystallinity of the product is also affected, with higher temperatures or slower reaction processes, such as those involving citrate (B86180) complexes, potentially leading to stronger sintering and larger crystal sizes. mdpi.comresearchgate.net
Synthesis of Metal-Organic Frameworks (MOFs) using this compound
This compound, Mn(NO₃)₂·4H₂O, is a commonly used and effective precursor for the synthesis of manganese-based metal-organic frameworks (MOFs). researchgate.netacs.orgmdpi.com MOFs are crystalline, porous materials constructed from metal ions or clusters connected by organic linker molecules, and they have applications in areas like catalysis and gas storage. researchgate.net
The synthesis of manganese MOFs typically involves the reaction of this compound with one or more organic linkers in a suitable solvent. researchgate.netacs.org The reaction can be carried out using various methods, including precipitation at room temperature or solvothermal techniques where the mixture is heated in a sealed vessel (autoclave). researchgate.netijacskros.com
For example, a manganese-based MOF was prepared by reacting manganese (II) nitrate tetrahydrate with 2-methylimidazole (B133640) as the organic ligand in an ethanol (B145695) solvent. researchgate.net The mixture was stirred at room temperature for 48 hours to allow for the precipitation of the MOF material. researchgate.net In another example, bimetallic Mn-M-MOFs (where M = Zn, Ni, Co, Fe) were synthesized by mixing this compound with a salt of the second metal and the organic linker 2-methylimidazole in a water-ethanol solvent. acs.org
Solvothermal synthesis is also widely employed. For the preparation of a MOF designated as Mn₂(tpa)₂(dmf)₂, manganese nitrate was reacted with terephthalic acid (the linker) in a dimethylformamide (DMF) solvent. mdpi.com Similarly, the synthesis of a material known as MIL-53(Mn)-OMe involved adding a methanol (B129727) solution of manganese(II) nitrate tetrahydrate to a suspension of terephthalic acid in methanol, followed by heating in an autoclave. acs.org The specific choice of solvent, temperature, and linker molecules can direct the formation of different MOF structures with unique properties. acs.org For instance, using different aromatic dicarboxylic acids and alcohol solvents with manganese nitrate led to a series of distinct Mn(III)-containing MOFs. acs.org
Advanced Applications of Manganese Nitrate Tetrahydrate in Material Science and Engineering
Energy Storage Systems
The development of high-performance energy storage systems is paramount for the advancement of portable electronics, electric vehicles, and grid-scale energy storage. Manganese nitrate (B79036) tetrahydrate serves as a key manganese source in the fabrication of cathode materials for both lithium-ion and sodium-ion batteries, offering advantages in controlling stoichiometry, morphology, and ultimately, electrochemical performance.
Cathode Materials for Lithium-Ion Batteries
Lithium-ion batteries dominate the current energy storage market. The performance of these batteries is largely dictated by the properties of the cathode material. Manganese-based cathodes are particularly attractive due to the low cost, abundance, and low toxicity of manganese.
Spinel LiMn₂O₄ is a promising cathode material due to its three-dimensional structure that facilitates rapid lithium-ion diffusion. The sol-gel method, utilizing manganese nitrate tetrahydrate as the manganese source, is an effective technique for synthesizing LiMn₂O₄ with high crystallinity and purity.
In a typical sol-gel synthesis, stoichiometric amounts of lithium nitrate and manganese nitrate are dissolved, and a chelating agent like citric acid is introduced to form a homogenous gel. This gel is then heat-treated to obtain the final spinel LiMn₂O₄ powder. The electrochemical performance of LiMn₂O₄ synthesized via this method is noteworthy. For instance, LiMn₂O₄ prepared using a sol-gel process can exhibit an initial discharge capacity of 114.3 mAhg⁻¹ with a coulombic efficiency of 98.1%. researchgate.net After 100 cycles, it can retain as much as 75.8% of its capacity. researchgate.net Another study reported an initial discharging capacity of up to 125.9 mAh·g⁻¹ for LiMn₂O₄ synthesized from lithium nitrate and manganese nitrate using a sol-gel method. researchgate.net
The performance of spinel LiMn₂O₄ is closely tied to its structural integrity. The material undergoes a two-step cubic phase transformation during oxidation and reduction. publicationslist.org The use of manganese nitrate in the synthesis allows for good control over the particle size and morphology, which in turn affects the electrochemical properties.
| Parameter | Value | Reference |
|---|---|---|
| Initial Discharge Capacity | 114.3 mAhg⁻¹ | researchgate.net |
| Initial Charge Capacity | 116.5 mAhg⁻¹ | researchgate.net |
| Coulombic Efficiency | 98.1% | researchgate.net |
| Capacity Retention (after 100 cycles) | 75.8% | researchgate.net |
Layered Nickel-Cobalt-Manganese (NCM) oxides are another class of high-performance cathode materials for lithium-ion batteries, offering a balance of high energy density, good cycle life, and thermal stability. The co-precipitation method is widely employed for the synthesis of NCM precursors, often utilizing nitrate salts of the constituent metals, including manganese nitrate.
The synthesis involves the co-precipitation of a mixed hydroxide (B78521) precursor from a solution containing stoichiometric amounts of nickel nitrate, cobalt nitrate, and manganese nitrate. This precursor is then mixed with a lithium source and subjected to high-temperature calcination to form the final layered NCM oxide. The molar ratio of the metals can be precisely controlled to produce different NCM compositions, such as NCM811 (LiNi₀.₈Co₀.₁Mn₀.₁O₂), NCM721 (LiNi₀.₇Co₀.₂Mn₀.₁O₂), and NCM622 (LiNi₀.₆Co₀.₂Mn₀.₂O₂). researchgate.net
The electrochemical performance of NCM materials is highly dependent on their composition and morphology, which are influenced by the synthesis conditions. For example, NCM622 synthesized with an optimized ammonia (B1221849) content in the co-precipitation process can exhibit an initial discharge capacity of 199.8 mAh g⁻¹ at 0.1 C and maintain a reversible capacity of 150.0 mAh g⁻¹ after 100 cycles at 3 C. nih.gov
| NCM Composition | Ni:Co:Mn Molar Ratio | Precipitating Agent | Complexing Agent | Reference |
|---|---|---|---|---|
| NCM811 | 8:1:1 | Sodium hydroxide | Ammonia water | researchgate.net |
| NCM721 | 7:2:1 | Sodium hydroxide | Ammonia water | researchgate.net |
| NCM622 | 6:2:2 | Sodium hydroxide | Ammonia water | researchgate.net |
Positive Electrode Materials for Sodium-Ion Batteries
Sodium-ion batteries are a promising alternative to lithium-ion batteries, particularly for large-scale energy storage, due to the abundance and low cost of sodium. Manganese-based materials are also key candidates for positive electrodes in these systems.
Manganese hexacyanomanganate (MnHCMn) has a unique open-framework crystal structure that is highly suitable for the reversible insertion and extraction of sodium ions. This material can be synthesized via a simple co-precipitation method at room temperature, which is advantageous for minimizing industrial production costs.
The synthesis involves the reaction of an aqueous solution of this compound with an aqueous solution of sodium cyanide in the presence of excess sodium chloride. unimib.it This process yields a monoclinic crystal structure of sodium manganese hexacyanomanganate (Na₂MnII[MnII(CN)₆]). unimib.it
Electrochemically, MnHCMn demonstrates a remarkably high specific capacity. Research has shown a discharge capacity of 209 mAh g⁻¹ at a C/5 rate in a propylene carbonate electrolyte. unimib.itosti.govresearchgate.net This high capacity is attributed to the ability of the open framework to accommodate a larger number of sodium ions than initially expected. unimib.itresearchgate.net
| Parameter | Value | Reference |
|---|---|---|
| Specific Discharge Capacity (at C/5) | 209 mAh g⁻¹ | unimib.itosti.govresearchgate.net |
| Electrolyte | Propylene carbonate | unimib.it |
| Synthesis Method | Co-precipitation | unimib.it |
Tunnel-type sodium manganese oxides, such as Na₀.₄₄MnO₂, are another important class of positive electrode materials for sodium-ion batteries due to their stable three-dimensional structure that allows for facile sodium-ion diffusion. These materials can be synthesized through various methods, including hydrothermal, solid-state, and solution combustion synthesis.
While direct synthesis from this compound is not explicitly detailed in all literature, solution-based methods often employ soluble manganese salts. For instance, a urea-based solution combustion synthesis has been used to produce Na₀.₄₄MnO₂. unimib.it This method allows for a lower annealing temperature and shorter synthesis time compared to traditional solid-state reactions. unimib.it The resulting material exhibits superior electrochemical performance, with a discharge capacity of 95 mAh g⁻¹ at 2 C and a capacity retention of 75.7% after 200 cycles. unimib.it
Another approach is the hydrothermal synthesis, where a manganese precursor like Mn₂O₃ is reacted with a sodium hydroxide solution. escholarship.orgscispace.com This method can produce Na₀.₄₄MnO₂ nanowires with diameters of 20-30 nm. escholarship.org The electrochemical properties of these materials are promising, with an initial discharge capacity of 62.7 mAh g⁻¹ at 0.1 C and a capacity retention of 85.3% after 50 cycles. researchgate.net
| Synthesis Method | Initial Discharge Capacity | C-rate | Cycling Stability | Reference |
|---|---|---|---|---|
| Solution Combustion | 95 mAh g⁻¹ | 2 C | 75.7% retention after 200 cycles | unimib.it |
| Hydrothermal | 62.7 mAh g⁻¹ | 0.1 C | 85.3% retention after 50 cycles | researchgate.net |
Supercapacitor Electrode Fabrication and Electrolyte Applications
This compound serves as a crucial precursor in the development of advanced materials for energy storage, particularly in the fabrication of supercapacitor electrodes. Its utility lies in its ability to be transformed into various manganese oxides with desirable electrochemical properties through relatively simple, cost-effective, and scalable synthesis methods.
One prominent application is the synthesis of manganese(IV) oxide (MnO₂) and manganese(III) oxide (Mn₂O₃) nanostructures. frontiersin.org For instance, Mn₂O₃ nanoparticles have been synthesized using a sol-gel method where this compound is dissolved in ethylene (B1197577) glycol and heated to form a gel, which is subsequently sintered. frontiersin.org This process yields nanoporous Mn₂O₃. When combined with graphene to form a composite, these materials exhibit excellent supercapacitive performance. The high porosity provides a large surface area for the electrode-electrolyte interface, which is crucial for efficient charge storage. frontiersin.org Research has demonstrated that Mn₂O₃/graphene composite electrodes can achieve a high specific capacitance, making them promising for energy storage applications. frontiersin.org
Beyond its role as a precursor for electrode materials, manganese nitrate has been explored in a novel capacity as an electrolyte. ucl.ac.uk A deep eutectic binary system composed of manganese nitrate hexahydrate and water has been developed as a safe, cost-effective, and efficient electrolyte for supercapacitors. ucl.ac.uk This electrolyte was successfully integrated into a symmetric supercapacitor using activated carbon electrodes. The system demonstrated remarkable stability and performance, retaining a significant portion of its initial capacitance over thousands of charge-discharge cycles. ucl.ac.uk While manganese nitrate is more commonly used in electrode design, its application as an electrolyte represents an innovative approach to developing high-performance energy storage devices. ucl.ac.uk
Table 1: Performance of this compound-Derived Materials in Supercapacitors
| Application | Material | Synthesis Method | Key Performance Metric | Value |
|---|---|---|---|---|
| Electrode | Mn₂O₃/Graphene Composite | Sol-Gel | Specific Capacitance (at 5 mV/s) | 391 F/g frontiersin.org |
| Electrode | Mn₂O₃/Graphene Composite | Sol-Gel | Specific Capacitance (at 0.5 A/g) | 369 F/g frontiersin.org |
| Electrolyte | Mn(NO₃)₂·6H₂O-H₂O System | Eutectic Mixture | Specific Capacitance (at 25°C) | 170 F/g ucl.ac.uk |
Electrocatalysts for Oxygen Evolution Reaction (OER) in Alkaline Electrolysers
In the pursuit of clean energy technologies like water splitting for hydrogen production, efficient electrocatalysts for the oxygen evolution reaction (OER) are critically important. This compound is a valuable starting material for synthesizing manganese-based oxides that are low-cost, environmentally benign, and effective OER catalysts. researchgate.netrsc.org The OER is the anodic half-reaction in water electrolysis and is often the kinetic bottleneck; thus, active catalysts are needed to reduce the required overpotential. rsc.orgpolito.it
Manganese oxides, in various forms such as MnO₂, Mn₂O₃, and Mn₃O₄, have shown significant promise as OER catalysts, particularly in alkaline media. rsc.orgmdpi.comrsc.org The catalytic activity is often attributed to the presence of multiple oxidation states of manganese (Mn³⁺/Mn⁴⁺), which facilitates the charge transfer processes involved in the reaction. researchgate.net For example, α-Mn₂O₃ has been investigated as an OER catalyst. Mechanically stable α-Mn₂O₃ electrodes can be prepared by annealing electrodeposited manganese oxyhydroxide (MnOOHx) layers, for which manganese nitrate can serve as the manganese source in the electrolyte. researchgate.net These α-Mn₂O₃ films have demonstrated notable OER activity and stability for over two hours under alkaline conditions, as long as the potential does not exceed the corrosion threshold. researchgate.net
The morphology and structure of the manganese oxide catalyst play a significant role in its performance. Nanostructured materials, such as nanoflowers, exhibit higher specific surface areas, providing more active sites for the reaction. mdpi.com Research on nanoflower-like MnO₂ has confirmed its superior electrocatalytic performance for OER in alkaline conditions compared to other morphologies like nanowires. mdpi.com
Table 2: OER Performance of Electrocatalysts Derived from Manganese Precursors
| Catalyst | Electrolyte Condition | Overpotential (η) @ 10 mA/cm² | Tafel Slope | Stability |
|---|---|---|---|---|
| α-Mn₂O₃ | Alkaline | 340 mV researchgate.net | 60-100 mV/dec researchgate.net | >2 hours researchgate.net |
| Mn₇.₅O₁₀Br₃-rich sample | Acidic (0.5 M H₂SO₄) | 153 mV polito.itmdpi.com | 103 and 160 mV/dec polito.itmdpi.com | Good short-term stability (1 h) polito.itmdpi.com |
Catalytic Systems and Environmental Remediation
Heterogeneous Catalysis for Organic Pollutant Degradation
This compound is a versatile precursor for creating heterogeneous catalysts used in environmental remediation, particularly for the degradation of persistent organic pollutants in wastewater. researchgate.netsemanticscholar.org The resulting manganese oxides are effective catalysts in advanced oxidation processes (AOPs), which rely on the generation of highly reactive radical species to break down complex organic molecules. mdpi.com The catalytic efficiency of manganese oxides stems from their variable oxidation states, which facilitates redox cycles essential for activating oxidants. researchgate.net
A key application in this area is the use of manganese-based catalysts to activate peroxymonosulfate (PMS) for the degradation of synthetic dyes. tandfonline.com The activation of PMS generates potent sulfate (B86663) radicals (SO₄•⁻), which have a high redox potential and are highly effective in decomposing organic pollutants like azo dyes. rsc.orgnih.govbohrium.com
This compound can be used in co-precipitation methods to synthesize various catalytic materials. For example, it has been used along with iron nitrate nonahydrate to create Fe-Mn bimetallic oxide catalysts. mdpi.com These catalysts have demonstrated high efficiency in removing dyes like Rhodamine B by activating PMS in a neutral medium. mdpi.com Similarly, manganese cobaltite nanoparticles (MnCo₂O₄.₅), prepared via routes that can utilize manganese nitrate as a source, have shown exceptional catalytic activity for PMS activation, leading to the complete degradation of Methylene Blue in under 30 minutes. rsc.orgnih.gov Radical quenching experiments in these studies have confirmed that sulfate radicals are the primary species responsible for the degradation process. rsc.org The stability and reusability of these catalysts are critical for practical applications, and studies have shown that they can maintain high activity over multiple cycles. rsc.orgnih.gov
Table 3: Efficiency of Manganese-Based Catalysts in PMS-Activated Dye Degradation
| Catalyst | Target Dye | Degradation Efficiency | Time | Key Conditions |
|---|---|---|---|---|
| Fe-Mn (2:1) bimetallic oxide | Rhodamine B (10 ppm) | 96% mdpi.com | 90 min | Neutral pH, 100 mg/L catalyst, 0.25 mM PMS mdpi.com |
| MnCo₂O₄.₅ Nanoparticles | Methylene Blue (20 mg/L) | 100% rsc.org | 25 min | 20 mg/L catalyst, 500 mg/L Oxone (PMS) rsc.org |
Catalytic Materials for Hydrogen Sulfide (B99878) (H₂S) Removal
Hydrogen sulfide (H₂S) is a corrosive, toxic, and malodorous gas found in industrial gas streams and biogas. Its removal is essential to prevent equipment corrosion and environmental pollution. eeer.org Manganese oxides derived from precursors like this compound are effective materials for the adsorptive and catalytic removal of H₂S. eeer.org
Manganese(IV) oxide (MnO₂) acts as both a sorbent and a catalyst in the desulfurization process. eeer.org It can oxidize H₂S to elemental sulfur or sulfates. Research conducted at a full-scale agricultural biogas plant demonstrated that using MnO₂ derived from industrial waste significantly reduced H₂S concentrations from approximately 1,650 ppm down to 0–5 ppm. eeer.org The performance of these manganese-based sorbents has been shown to be superior to traditional materials like hydrated iron oxides, offering better adsorption and faster regeneration. eeer.org The efficiency of H₂S removal is also influenced by the presence of oxygen, which aids in the regeneration of the catalyst. eeer.org The addition of manganese to other metal oxide sorbents, such as those based on zinc and iron, has also been found to enhance H₂S uptake capacity, highlighting the synergistic effects and the intrinsic oxidative nature of manganese oxides. ciemat.es
Catalysts for Selective Catalytic Reduction (SCR) of NOx
The emission of nitrogen oxides (NOx) from stationary sources like power plants and industrial boilers is a major environmental concern, contributing to acid rain and smog. skku.edu Selective catalytic reduction (SCR) with ammonia (NH₃) as the reducing agent is a widely used technology to convert NOx into harmless nitrogen (N₂) and water. mdpi.comresearchgate.net Manganese-based catalysts are highly promising for low-temperature SCR applications (below 200-300 °C), where conventional vanadia-based catalysts are less effective. mdpi.comresearchgate.netmdpi.com
Manganese nitrate is a common precursor used in the synthesis of these advanced Mn-based catalysts, often through methods like combustion or precipitation. skku.edunju.edu.cn The resulting catalysts, typically manganese oxides (MnOx) or mixed oxides like CeMnOx, exhibit excellent low-temperature activity due to the multivalent nature of manganese (Mn³⁺, Mn⁴⁺), which facilitates the redox cycle in the SCR reaction. skku.edumdpi.comnju.edu.cn Catalysts prepared from manganese nitrate have shown the ability to achieve nearly 100% NOx conversion in the temperature range of 150 to 300 °C. mdpi.com The catalytic performance is strongly linked to the catalyst's properties, such as a high surface area and an abundance of Mn⁴⁺ species on the surface. skku.edu Modifying MnOx catalysts by incorporating other metals or supporting them on materials like TiO₂ can further enhance their activity, N₂ selectivity, and resistance to poisons like SO₂. mdpi.comnju.edu.cn
Table 4: Performance of Mn-Based Catalysts in Low-Temperature SCR of NOx
| Catalyst | Synthesis Precursor(s) | Temperature Range | NOx Conversion | Reference |
|---|---|---|---|---|
| Mn-based catalysts (general) | Not specified | 150 - 300 °C | Almost 100% | mdpi.com |
| MnOx (precipitated w/ sodium carbonate) | Manganese Nitrate | Low temperatures | High activity linked to high Mn⁴⁺/Mn³⁺ ratio | skku.edu |
| CeMnOx | Cerium nitrate, manganese nitrate | Below 200 °C | High N₂ selectivity (promoted by TiO₂ support) | nju.edu.cn |
Oxidation Catalysis in Organic Systems
This compound is a key starting material for the synthesis of various manganese oxide-based catalysts that exhibit significant activity in the oxidation of organic compounds. While not typically used directly as a catalyst in organic reactions, its primary role is as a precursor to catalytically active manganese oxides and complex catalysts due to its decomposition into manganese oxides upon heating. fishersci.comresearchgate.net
One notable application is in the creation of catalysts for the oxidation of phosphorus trichloride (PCl₃) in organic systems, an important industrial process. For instance, a highly effective Au/Mn₃O₄ catalyst has been developed using this compound as the manganese source. The process involves the synthesis of a metal-organic framework which is then calcined to produce uniformly distributed gold nanoparticles on a manganese oxide support. This catalyst demonstrates enhanced performance in the oxidation of PCl₃ to phosphoryl chloride (POCl₃), a vital intermediate in the production of pesticides, pharmaceuticals, and flame retardants. The use of this compound ensures the formation of a high-surface-area manganese oxide support, which is crucial for the catalyst's activity.
Furthermore, manganese oxides derived from manganese nitrate are instrumental in a variety of other organic oxidation reactions. These include the C-H activation of alkanes, and the oxidation of alcohols and sulfides. nih.gov The catalytic activity of the resulting manganese oxides is heavily dependent on their crystalline structure and the oxidation state of the manganese, which can be controlled by the synthesis conditions, including the decomposition temperature of the this compound precursor. nih.gov For example, catalysts prepared from manganese nitrate have shown higher efficiency in the selective catalytic reduction of nitric oxide (NO) at low temperatures compared to those prepared from manganese acetate (B1210297), with the primary crystal phase being MnO₂. researchgate.net
Table 1: Comparison of Catalytic Performance in NO Removal
| Manganese Precursor | Predominant Crystal Phase | Relative Catalytic Activity at <180°C |
|---|---|---|
| Manganese Nitrate | MnO₂ | Higher |
| Manganese Acetate | Mn₂O₃ | Lower |
Thermocatalytic Applications for Decomposition Processes
This compound is an effective precursor for synthesizing manganese oxides that are utilized as catalysts in various thermocatalytic decomposition processes. These processes are critical in fields such as aerospace engineering and environmental remediation. The thermal decomposition of manganese nitrate itself proceeds through several stages, ultimately yielding various manganese oxides like MnO₂, Mn₂O₃, and Mn₃O₄ at different temperatures. researchgate.net The specific phase of manganese oxide obtained is dependent on the final calcination temperature, which in turn dictates its catalytic properties.
A significant application of these manganese oxide catalysts is in the thermal decomposition of ammonium (B1175870) perchlorate (AP), a primary component in solid rocket propellants. The addition of manganese dioxide (MnO₂), derived from the decomposition of manganese nitrate, can significantly lower the decomposition temperature of AP, thereby increasing the propellant's burning rate. rsc.orgjst.go.jp The catalytic effect is attributed to the ability of the manganese oxide to facilitate the breakdown of perchlorate ions. Research has shown that manganese-doped cobalt oxide (Mn@Co₃O₄) microspheres, synthesized using manganese and cobalt precursors, exhibit superior catalytic activity for the thermal decomposition of AP, increasing the decomposition enthalpy significantly. researchgate.net
Another important thermocatalytic application is in the decomposition of hydrogen peroxide (H₂O₂). Manganese dioxide is a well-known and highly efficient catalyst for this process, which has applications ranging from propulsion systems to "green" chemical synthesis. nih.govdoaj.org The catalytic activity of MnO₂ in H₂O₂ decomposition is linked to the change in the oxidation state of manganese during the reaction. nih.gov
Table 2: Thermal Decomposition of Ammonium Perchlorate (AP) with and without Mn-based Catalyst
| Sample | Decomposition Enthalpy (J/g) | Peak Decomposition Temperature (°C) |
|---|---|---|
| Pure AP | 836 | ~478 |
| AP with Mn@Co₃O₄ | 1560 | Lowered significantly |
| AP with 10% nano TAGN | - | 287.2 |
Note: TAGN (triaminoguanidine nitrate) is another energetic accelerator shown for comparison. researchgate.net
Photocatalytic Degradation of Organic Contaminants
This compound is a valuable precursor for the synthesis of manganese oxide-based photocatalysts used in the degradation of organic pollutants in water. The resulting manganese oxide nanoparticles, such as MnO₂ and Mn₃O₄, can effectively break down harmful organic dyes like methylene blue under light irradiation. researchgate.netjwent.netresearchgate.netnih.gov This application is of great environmental importance for wastewater treatment.
The synthesis of these photocatalytic nanomaterials often involves methods like co-precipitation or hydrothermal synthesis, where this compound is a common starting material. Upon thermal treatment, the manganese nitrate decomposes to form the desired manganese oxide phase. The photocatalytic efficiency of these materials is influenced by their crystal structure, particle size, and surface area, all of which can be controlled during the synthesis process.
For instance, manganese oxide nanoparticles have demonstrated high efficiency in the degradation of methylene blue. jwent.netnih.gov The degradation process typically involves the generation of reactive oxygen species upon exposure to light, which then attack and break down the organic dye molecules. Studies have shown that the degradation efficiency is dependent on factors such as the pH of the solution, the concentration of the dye, and the dosage of the catalyst. jwent.netnih.gov In some cases, the photocatalytic activity of manganese oxides can be enhanced by creating composites with other materials, such as in metal-organic frameworks (MOFs). doaj.org
Table 3: Methylene Blue Degradation using Manganese Oxide Photocatalysts
| Catalyst | Light Source | Degradation Efficiency | Optimal Conditions |
|---|---|---|---|
| Natural MnOₓ | Not specified | 85.6% | pH 4 |
| Synthesized MnO₂ NPs | Sunlight | 90% in 60 mins | pH 9 |
Development of Advanced Inorganic Materials
Synthesis of Manganese-Doped Oxides and High-Entropy Oxides
This compound is a frequently used precursor for the synthesis of manganese-doped oxides and high-entropy oxides (HEOs), which are advanced materials with unique electronic, magnetic, and catalytic properties. Doping host metal oxides with manganese can introduce new functionalities, while HEOs, consisting of five or more principal elements in near-equimolar ratios, offer a new paradigm in materials design with enhanced stability and novel properties.
In the synthesis of manganese-doped oxides, this compound is often used in co-precipitation or sol-gel methods. For example, it is a key ingredient in preparing manganese-doped cerium oxide (CeO₂) nanocomposites. researchgate.netnih.govnih.gov These materials have applications in catalysis and biomedicine. The impregnation method, using a solution of this compound, has been successfully employed to dope pre-formed ceria nanorods, creating catalysts with enhanced performance in the deep oxidation of p-xylene and CO. researchgate.net
Manganese nitrate is also a suitable precursor for the synthesis of HEOs through techniques like co-precipitation and solvothermal methods. rsc.orgresearchgate.netresearchgate.net These methods involve dissolving the nitrate salts of the constituent metals, including manganese nitrate, and then precipitating them to form a precursor that is subsequently calcined to yield the HEO. rsc.orgresearchgate.net For example, a high-entropy porous spinel oxide, (Co₀.₂Cr₀.₂Fe₀.₂Mn₀.₂Ni₀.₂)₃O₄, was synthesized via a solvothermal method using the respective metal nitrates, including manganese(II) nitrate hexahydrate. rsc.org Gel combustion is another technique where metal nitrates, including those of manganese, are used to produce HEO nanoparticles. nih.gov
Table 4: Synthesis Methods for Mn-Doped and High-Entropy Oxides using Manganese Nitrate Precursor
| Material | Synthesis Method | Manganese Precursor | Application |
|---|---|---|---|
| Mn-doped CeO₂ | Impregnation | This compound | Catalysis (p-xylene/CO oxidation) |
| (CoCrFeMnNi)₃O₄ HEO | Solvothermal | Manganese(II) nitrate hexahydrate | Catalysis (Reverse water-gas shift reaction) |
| (Mg, Co, Ni, Cu, Zn)O HEO | Co-precipitation followed by solid-state reaction | Cobalt(II) nitrate hexahydrate (example for precursor type) | Structural materials |
Fabrication of Manganese Oxide Thin Films
This compound is a versatile precursor for the fabrication of manganese oxide thin films, which are essential components in various electronic and energy storage devices. Methods such as sol-gel processing and spin-coating are commonly employed, where manganese nitrate is part of the precursor solution that is deposited onto a substrate. conncoll.eduresearchgate.netnih.gov
The sol-gel process involves the creation of a 'sol' (a colloidal solution of solid particles) which then undergoes a transition to a 'gel' phase. For manganese oxide thin films, a precursor solution containing a manganese salt like manganese nitrate is prepared and then applied to a substrate, often by spin-coating. conncoll.edu Spin-coating allows for the formation of thin, uniform films by rapidly spinning the substrate to spread the precursor solution. Subsequent heat treatment (calcination) decomposes the manganese nitrate and other organic components, leading to the formation of a crystalline manganese oxide film. The final properties of the film, including its crystal phase (e.g., Mn₂O₃, Mn₃O₄), thickness, and morphology, can be precisely controlled by adjusting the composition of the precursor solution, the spin-coating parameters, and the annealing temperature and atmosphere.
These manganese oxide thin films are promising for applications as water oxidation catalysts in artificial photosynthesis systems. nih.govinrim.it Spin-coated films of various manganese oxides have been prepared and characterized for their electrocatalytic performance, demonstrating that this fabrication method is a simple and reliable way to create efficient electrodes. nih.govinrim.it
Table 5: Properties of Spin-Coated Manganese Oxide Films for Water Oxidation
| Film Material | Preparation Method | Tafel Slope (mV/dec) at low overpotential | Faradaic Efficiency |
|---|---|---|---|
| Mn₂O₃-SC-TT | Spin-coating and thermal treatment | 125 | >95% |
| Mn₂O₃-SC | Spin-coating | 134 | Not specified |
Nanostructured Materials for Electronic Applications
This compound is extensively used in the synthesis of nanostructured manganese oxides for a variety of electronic applications, most notably as electrode materials in supercapacitors and lithium-ion batteries. The performance of these energy storage devices is highly dependent on the morphology and crystal structure of the electrode materials, and manganese nitrate serves as a convenient precursor to produce a range of manganese oxide nanostructures.
The hydrothermal synthesis method is a prominent technique for producing these materials. nih.govnih.govresearchgate.netbuet.ac.bdrsc.org In a typical process, an aqueous solution of manganese nitrate is sealed in an autoclave and heated, leading to the formation of manganese oxide nanostructures such as nanorods, nanowires, and nanoflowers. nih.govbuet.ac.bd The morphology and crystalline phase of the resulting MnO₂ can be controlled by adjusting reaction parameters like time, temperature, and the concentration of reactants. nih.gov
These nanostructured materials offer high surface areas and porous architectures, which are advantageous for electrochemical energy storage. nih.govresearchgate.net The large surface area provides more active sites for electrochemical reactions, while the porous nature facilitates rapid ion transport, leading to high specific capacitance and excellent rate capability in supercapacitors. nih.gov For instance, MnO₂/carbon nanotube (CNT) nanocomposites, synthesized hydrothermally, exhibit a core-sheath architecture with a porous MnO₂ layer, leading to significantly enhanced specific capacitance compared to pure MnO₂. nih.gov Research has shown that MnO₂ nanostructures synthesized under different hydrothermal conditions can achieve specific capacitance values in the range of 72-168 F/g. nih.gov
Table 6: Electrochemical Performance of Hydrothermally Synthesized MnO₂ Nanostructures
| Material | Synthesis Method | Specific Capacitance (F/g) | Key Feature |
|---|---|---|---|
| MnO₂ Nanostructures | Hydrothermal | 72 - 168 | Morphology dependent on synthesis time |
| MnO₂/CNT Nanocomposite | Hydrothermal | Significantly larger than pure MnO₂ | Porous sheath on CNT core |
| MoS₂/MnO₂ (6 wt.%) | Hydrothermal | 199.12 | Exceptional cyclic stability |
Coordination Chemistry Studies of Manganese(II) Complexes
Manganese(II) nitrate tetrahydrate serves as a versatile precursor in coordination chemistry for the synthesis of a wide array of manganese(II) complexes. The Mn(II) ion, with its d⁵ electronic configuration, exhibits flexible coordination behavior, readily forming complexes with various coordination numbers and geometries. The nature of the ligands employed in the synthesis plays a crucial role in dictating the final structure and properties of the resulting coordination compounds.
Research has demonstrated that manganese(II) can form complexes with coordination numbers ranging from four to eight, with six being the most common. These complexes adopt diverse geometries, including tetrahedral, square planar, square pyramidal, trigonal bipyramidal, octahedral, and pentagonal bipyramidal arrangements. The nitrate ions from the precursor can either remain in the coordination sphere, acting as monodentate or bidentate ligands, or be displaced by other coordinating ligands.
A variety of ligands, including Schiff bases, hydrazones, and macrocyclic compounds, have been utilized to create stable manganese(II) complexes. semanticscholar.orgnih.gov Spectroscopic techniques such as infrared (IR) and UV-Visible (UV-Vis) spectroscopy are instrumental in characterizing these complexes. For instance, IR spectroscopy can confirm the coordination of ligands to the manganese ion by observing shifts in the vibrational frequencies of functional groups like C=N or C=O upon complexation. ias.ac.in Electronic spectroscopy provides insights into the geometry of the complex, with the positions of d-d transition bands being indicative of the ligand field environment around the Mn(II) center. scirp.org
The study of these coordination complexes is significant due to their potential applications in various fields, including catalysis and materials science. semanticscholar.org The ability to tune the electronic and structural properties of manganese(II) complexes through judicious ligand design makes them a subject of ongoing research interest.
Structural and Spectroscopic Data of Selected Manganese(II) Complexes
The following table summarizes key structural and spectroscopic data for a selection of manganese(II) complexes synthesized using manganese(II) nitrate tetrahydrate as a starting material. This data highlights the diversity of coordination environments adopted by the Mn(II) ion.
| Complex | Coordination Number | Geometry | Key Bond Lengths (Å) | Spectroscopic Data (cm⁻¹) | Reference |
| [Mn(L¹)(Br)₂(OH₂)] | 6 | Octahedral | Mn-O: 2.18, Mn-N: 2.25 | IR: ν(C=N) shift upon coordination | semanticscholar.org |
| [Mn(L²)₂(ONO₂)(OH₂)]NO₃ | 7 | Pentagonal Bipyramidal | Mn-O(nitrate): 2.30, Mn-N: 2.35 | IR: Bands indicative of coordinated and ionic nitrate | semanticscholar.org |
| Mn(en)₃₂ | 6 | Octahedral | Mn-N: 2.28 | - | mdpi.com |
| [Mn(Schiff base)] | 4 | Square Planar | - | UV-Vis: λmax at 376 nm (intra-ligand charge transfer) | scirp.org |
| [Mn(L)₂(Cl)₂] (L = Acetone semicarbazone) | 6 | Octahedral | - | IR: ν(C=O) and ν(C=N) shifts | ias.ac.in |
Table is interactive. Click on headers to sort.
Magnetic Properties of Manganese(II) Complexes
The magnetic properties of manganese(II) complexes are a direct consequence of the d⁵ electronic configuration of the Mn(II) ion. In most of its complexes, Mn(II) adopts a high-spin state, resulting in five unpaired electrons and significant paramagnetism. The magnetic moment of these complexes can be experimentally determined and often corresponds closely to the spin-only value of 5.92 Bohr magnetons (μB). ias.ac.in
The table below presents the magnetic moments for a selection of manganese(II) complexes, illustrating the typical high-spin nature of the Mn(II) center.
| Complex | Magnetic Moment (μB) | Temperature (K) | Comments | Reference |
| [Mn(L)₂(Cl)₂] (L = TSC) | 5.8 - 6.0 | Room | Corresponds to five unpaired electrons | ias.ac.in |
| [LMn(μ-NH₂)₂MnL] | 6.2 (per dimer) | Room | Antiferromagnetic interactions | scispace.com |
| Mn(en)₃₂ | 5.9 | 300 | Consistent with high-spin S = 5/2 | mdpi.com |
| {Mn₄} cluster | - | Variable | Antiferromagnetic core | unimi.it |
Table is interactive. Click on headers to sort. TSC = Thiosemicarbazone
Advanced Characterization Techniques for Manganese Nitrate Tetrahydrate Derived Materials
Structural Elucidation
Understanding the crystal structure and vibrational properties of materials synthesized from manganese nitrate (B79036) tetrahydrate is fundamental to predicting their behavior. Techniques such as X-ray Diffraction (XRD) and Raman Spectroscopy provide invaluable insights into the atomic arrangement and bonding within these materials.
X-ray Diffraction (XRD) is a cornerstone technique for the analysis of crystalline materials derived from manganese nitrate tetrahydrate. By bombarding a sample with X-rays and analyzing the diffraction pattern produced, it is possible to identify the specific crystalline phases present and determine their lattice parameters.
When this compound is thermally decomposed, it can form various manganese oxides, each with a unique crystal structure. For instance, the thermal decomposition of solid Mn(NO₃)₂·4H₂O can yield β-MnO₂ (pyrolusite). conicet.gov.ar The identification of this phase is achieved by comparing the experimental XRD pattern with standard patterns from databases such as the Joint Committee on Powder Diffraction Standards (JCPDS). The pyrolusite phase is confirmed by matching the diffraction peaks to a reference pattern, for example, JCPDS card number 24-0735. conicet.gov.ar
The XRD patterns of materials derived from manganese precursors can also reveal the presence of other manganese oxide phases, such as Mn₃O₄ (hausmannite), Mn₅O₈, and α-Mn₂O₃ (bixbyite). beilstein-journals.org The calcination temperature and atmosphere play a crucial role in determining the final phase. For example, the tetragonal Mn₃O₄ phase (ICDD 01-075-1560) has been observed after calcination at temperatures between 320 and 450 °C. beilstein-journals.org
Beyond phase identification, XRD analysis allows for the precise calculation of lattice parameters. For a composite containing Mn₃O₄ and MnO₂, the lattice parameters for the tetragonal Mn₃O₄ phase have been determined as a = 5.705 Å and c = 9.473 Å, while the orthorhombic MnO₂ phase exhibited lattice parameters of a = 9.390 Å, b = 2.477 Å, and c = 4.705 Å. uitm.edu.my The sharpness and width of the diffraction peaks also provide information about the crystallite size, which can be estimated using the Scherrer equation. For instance, crystallite sizes of approximately 22 nm for Mn₃O₄ and 24 nm for MnO₂ have been calculated from XRD data. uitm.edu.my
| Manganese Oxide Phase | Crystal System | Lattice Parameters (Å) | Reference (JCPDS/ICDD) | Typical Crystallite Size (nm) |
|---|---|---|---|---|
| β-MnO₂ (Pyrolusite) | Tetragonal | a=4.40, c=2.87 | 24-0735 | Not specified |
| Mn₃O₄ (Hausmannite) | Tetragonal | a=5.705, c=9.473 | 01-075-1560 | 22 |
| α-Mn₂O₃ (Bixbyite) | Cubic | a=9.4232 | Not specified | 17.3 |
| γ-MnO₂ (Nsutite) | Orthorhombic | Not specified | 17-0510 | Not specified |
Raman spectroscopy serves as a powerful complementary technique to XRD for the structural characterization of manganese oxides derived from this compound. It provides information about the vibrational modes of the material, which are sensitive to the local atomic environment and can be used to confirm the crystalline phase and assess its quality.
The Raman spectra of different manganese oxide polymorphs are distinct, allowing for their unambiguous identification. For example, the Raman spectrum of α-MnO₂ is characterized by several distinct bands. The strong bands observed around 568 and 641 cm⁻¹ are attributed to the symmetrical Mn–O stretching vibrations of the MnO₆ octahedra. ias.ac.in A lower frequency band at approximately 182 cm⁻¹ is associated with the deformation modes of the Mn–O–Mn chain within the octahedral lattice. ias.ac.in
In materials synthesized from the reaction of KMnO₄ and Mn(NO₃)₂, the resulting manganese oxides can exhibit a mixture of phases. Raman spectroscopy can identify the presence of both ramsdellite (R-MnO₂) and akhtenskite (ε-MnO₂). rsc.org The sharp peaks at 613 and 643 cm⁻¹ are attributed to the stretching mode of the Mn–O bond in the [MnO₆] octahedra. rsc.org
The position and intensity of Raman bands can also provide insights into the crystallinity and presence of defects in the material. Broad and poorly resolved peaks may indicate an amorphous or poorly crystalline nature. The technique is particularly useful for distinguishing between different manganese oxide phases that may have similar XRD patterns.
| Manganese Oxide Phase | Raman Band (cm⁻¹) | Vibrational Mode Assignment |
|---|---|---|
| α-MnO₂ | 182 | Deformation modes of the Mn–O–Mn chain |
| 568 | Symmetrical Mn–O stretching vibrations of MnO₆ octahedra | |
| 641 | Symmetrical Mn–O stretching vibrations of MnO₆ octahedra | |
| Ramsdellite/Akhtenskite Mixture | 572 | Belongs to ramsdellite R-MnO₂ |
| 613, 643 | Stretching mode of the Mn–O bond in [MnO₆] octahedra |
Morphological and Elemental Characterization
The performance of materials derived from this compound is often intrinsically linked to their morphology, particle size, and surface chemistry. A detailed understanding of these characteristics is achieved through a combination of microscopic and spectroscopic techniques.
Scanning Electron Microscopy (SEM) is an essential tool for visualizing the surface morphology and estimating the particle size of materials synthesized from this compound. By scanning a focused beam of electrons over a sample's surface, SEM produces high-resolution images that reveal details about the material's topography, shape, and texture.
For instance, in the synthesis of Mn₃O₄@NC composite nanorods from a MnOOH precursor, SEM images can track the morphological evolution from the precursor to the final product. researchgate.net The images can show the size, shape, and uniformity of the resulting nanostructures. Similarly, the morphology of Mn₃O₄ nanoparticles synthesized from manganese nitrate has been observed to be monodisperse with a flower-like morphology. researchgate.net
SEM analysis can also reveal the degree of agglomeration of nanoparticles. For example, Mn₃O₄ nanoparticles prepared from a manganese nitrate precursor have been shown to form agglomerates with a flake-like structure. researchgate.net The particle size of these materials can be estimated from SEM images, although this provides a two-dimensional projection. For instance, the average particle size of MnO₂ nanostructures prepared by a chemical route was found to be in the range of 25-30 nm, with SEM images showing cluster agglomeration and chain-like appearances. uotechnology.edu.iq
Transmission Electron Microscopy (TEM) offers higher resolution than SEM and is used to investigate the internal structure, size, and distribution of nanoparticles derived from this compound. By passing a beam of electrons through an ultra-thin sample, TEM can reveal fine details about the particle shape, crystallinity, and presence of defects.
TEM analysis of Mn₂O₃ nanoparticles has shown them to have a spherical shape with an average crystallite size of 19.1 nm, which was in good agreement with the size calculated from XRD data (17.3 nm). scirp.org In another study, Mn₃O₄ nanoparticles synthesized from manganese nitrate were observed to be agglomerated with a flake-like structure, and the particle size was determined to be 34.17 nm. researchgate.net
TEM is particularly valuable for characterizing the nanostructure of materials. For example, the calcination of a Mn(II) glycolate (B3277807) precursor, which can be derived from manganese nitrate, yielded Mn₃O₄ nanoparticles with dimensions of about 10 nm and Mn₅O₈ nanoparticles with diameters of 22 nm. beilstein-journals.org The images obtained from TEM are crucial for understanding how synthesis parameters influence the final particle size and distribution, which in turn affect the material's properties.
| Material | Precursor | Observed Morphology | Average Particle/Crystallite Size (nm) |
|---|---|---|---|
| Mn₂O₃ | Manganese Nitrate | Spherical nanoparticles | 19.1 |
| Mn₃O₄ | Manganese Nitrate | Agglomerated, flake-like nanoparticles | 34.17 |
| Mn₃O₄ | Mn(II) glycolate | Nanoparticles | ~10 |
| Mn₅O₈ | Mn(II) glycolate | Nanoparticles | 22 |
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition and, crucially, the oxidation states of elements on the surface of materials derived from this compound. By irradiating the sample with X-rays and measuring the kinetic energy of the emitted photoelectrons, XPS provides a detailed chemical analysis of the top few nanometers of the material.
A key application of XPS in the study of manganese oxides is the determination of the manganese oxidation state. The binding energy of the Mn 2p₃/₂ peak is sensitive to the oxidation state of manganese. For instance, the Mn 2p₃/₂ binding energies for MnO (Mn²⁺), Mn₂O₃ (Mn³⁺), and MnO₂ (Mn⁴⁺) have been determined to be 640.9 eV, 641.5 eV, and 641.8 eV, respectively. kseeg.org This trend shows that the binding energy increases with an increasing oxidation state.
In addition to the Mn 2p peak, the Mn 3s peak can also be used to determine the average manganese oxidation state through the analysis of its multiplet splitting. An empirical methodology has been developed to quantify the oxidation states in multivalent manganese oxides by fitting the Mn 2p₃/₂, Mn 3p, and Mn 3s lines with component peaks corresponding to Mn(II), Mn(III), and Mn(IV). iaea.orgosti.gov XPS analyses have revealed that in synthetic birnessite, the near-surface region can contain a mixture of Mn²⁺, Mn³⁺, and Mn⁴⁺. rruff.info This information is vital for understanding the redox properties and catalytic activity of these materials.
| Manganese Oxide | Manganese Oxidation State | Mn 2p₃/₂ Binding Energy (eV) |
|---|---|---|
| MnO | Mn²⁺ | 640.9 |
| Mn₂O₃ | Mn³⁺ | 641.5 |
| MnO₂ | Mn⁴⁺ | 641.8 |
Thermal and Electrochemical Performance Analysis
The thermal and electrochemical properties of materials derived from this compound are pivotal in determining their suitability for various applications, including catalysis and energy storage. Advanced characterization techniques provide critical insights into the material's stability, decomposition behavior, and electrochemical performance.
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) for Thermal Stability and Decomposition Processes
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are powerful techniques to study the thermal stability and decomposition pathway of this compound. TGA measures the change in mass of a sample as a function of temperature, while DSC measures the heat flow associated with thermal transitions.
The thermal decomposition of this compound in an air atmosphere typically proceeds through several distinct stages. Initially, an endothermic peak is observed around 37°C without a corresponding mass loss, which is attributed to the melting of the hydrate (B1144303). researchgate.net This is followed by a multi-step dehydration process, where the water of hydration is lost. The dehydration is generally observed to conclude between 130°C and 150°C. researchgate.net
Subsequent heating leads to the decomposition of the anhydrous manganese nitrate. This process involves a significant mass loss and is associated with the evolution of nitrogen oxides. The decomposition ultimately yields various manganese oxides, with the final product being dependent on the final temperature. The degradation of manganese nitrate to manganese oxide has been observed to occur at approximately 250°C. researchgate.net Further heating can lead to the formation of different manganese oxide phases. For instance, the transformation of MnO2 to Mn2O3 occurs between 500-550°C, and a final transformation to Mn3O4 is observed at temperatures between 800-1000°C. colab.ws
The following table summarizes the key thermal events observed during the decomposition of this compound in air:
| Temperature Range (°C) | Observed Event | Technique |
|---|---|---|
| ~37 | Melting of Mn(NO₃)₂·4H₂O | DSC |
| Up to 150 | Dehydration (loss of water molecules) | TGA/DSC |
| ~250 | Decomposition of manganese nitrate to manganese oxide | TGA |
| 500 - 550 | Formation of Mn₂O₃ from MnO₂ | TGA |
| 800 - 1000 | Formation of Mn₃O₄ from Mn₂O₃ | TGA |
Electrochemical Measurement Techniques (Cyclic Voltammetry, Galvanostatic Cycling, Electrochemical Impedance Spectroscopy)
Electrochemical techniques are essential for evaluating the performance of materials derived from this compound, particularly in the context of energy storage applications such as supercapacitors and batteries.
Cyclic Voltammetry (CV) is used to study the redox behavior and capacitive properties of the material. For manganese oxide-based materials, the CV curve typically exhibits a quasi-rectangular shape, indicative of pseudocapacitive behavior. The oxidation and reduction peaks on the voltammogram correspond to the Faradaic reactions of manganese ions. epa.gov
Galvanostatic Cycling involves charging and discharging the electrode at a constant current to evaluate its specific capacitance, energy density, and cycling stability. The charge-discharge curves for manganese oxide materials derived from manganese nitrate often show a nearly triangular shape, which is characteristic of capacitive materials. researchgate.netresearchgate.net This technique is crucial for determining the practical performance of the material over numerous cycles.
Electrochemical Impedance Spectroscopy (EIS) provides insights into the charge transfer resistance, equivalent series resistance, and ion diffusion processes within the electrode material. researchgate.net The Nyquist plot obtained from EIS measurements typically consists of a semicircle at high frequencies, corresponding to the charge transfer resistance, and a straight line at low frequencies, representing the diffusion-controlled process. researchgate.netsci-hub.box This analysis helps in understanding the kinetic aspects of the electrochemical reactions.
Brunauer–Emmett–Teller (BET) Surface Area and Pore Volume Analysis
The Brunauer–Emmett–Teller (BET) theory is a widely used method to determine the specific surface area of a material through gas adsorption, typically using nitrogen. wikipedia.orgupi.edu The surface area and pore volume are critical parameters for materials derived from this compound, as they significantly influence their performance in applications like catalysis and energy storage, where a high surface area is often desirable. osti.govsolids-solutions.com
The synthesis conditions, such as the calcination temperature and the use of templates, play a crucial role in determining the surface properties of the final manganese oxide product. For instance, manganese oxide sponges synthesized using a dextran (B179266) template and calcined at 500°C have been reported to possess a specific surface area of 90 m²/g and a pore volume of 0.38 mL/g. osti.gov In another study, mesoporous manganese oxide materials derived from this compound exhibited BET surface areas in the range of 100–260 m²/g and pore volumes up to 0.22 cm³/g. scispace.com
The following table presents representative BET surface area and pore volume data for manganese oxide materials synthesized from this compound under different conditions.
| Material Description | BET Surface Area (m²/g) | Pore Volume (mL/g) |
|---|---|---|
| Mn₂O₃/Mn₃O₄ sponge (Dextran template, 500°C) | 90 | 0.38 |
| Mesoporous manganese oxide | 100 - 260 | up to 0.22 |
| Mn₂O₃/Mn₃O₄ sponge (1 °C·min⁻¹ heating rate, 1 h isothermal) | Not specified | 0.413 |
Spectroscopic Techniques for Chemical Speciation
Spectroscopic techniques are indispensable for identifying the chemical composition and bonding environments within materials.
Fourier Transform Infrared Spectroscopy (FTIR) for Functional Group Identification
Fourier Transform Infrared (FTIR) spectroscopy is a valuable tool for identifying the functional groups present in a sample by measuring the absorption of infrared radiation. In the context of this compound and its derived materials, FTIR can be used to confirm the presence of nitrate groups, water molecules, and manganese-oxygen bonds.
The FTIR spectrum of manganese (II) nitrate tetrahydrate displays characteristic absorption bands. The presence of nitrate ions (NO₃⁻) is typically identified by strong absorption peaks in the regions of 1300-1500 cm⁻¹ and 800-850 cm⁻¹. The broad absorption band in the region of 3000-3600 cm⁻¹ is indicative of the O-H stretching vibrations of the water of hydration.
Upon thermal decomposition of this compound to form manganese oxides, the FTIR spectrum changes significantly. The disappearance of the nitrate and water bands and the appearance of new bands at lower wavenumbers (typically below 700 cm⁻¹) are indicative of the formation of Mn-O bonds in the resulting oxide structure. researchgate.net For instance, the stretching vibration of O-Mn-O in MnO₂ nanoparticles has been observed around 558 cm⁻¹. researchgate.net
Theoretical and Mechanistic Investigations of Manganese Nitrate Tetrahydrate Chemistry
Reaction Mechanisms in Synthesis and Material Formation
The transformation of manganese nitrate (B79036) tetrahydrate into functional materials involves complex chemical processes, including electrodeposition, thermal decomposition, and green synthesis routes. Each pathway is governed by distinct reaction mechanisms that dictate the final product's morphology, crystal structure, and functional properties.
The formation of manganese-cobalt (Mn-Co) films via electrodeposition from aqueous solutions containing manganese nitrate tetrahydrate and a cobalt salt is a multifaceted process. The mechanism is initiated by applying a negative potential to a substrate, which triggers electrochemical reactions at the electrode-electrolyte interface. mdpi.com A key aspect of this mechanism is the in-situ generation of hydroxide (B78521) ions (OH⁻), which locally increases the pH near the electrode surface. mdpi.com
This pH increase is driven by two primary reactions:
Nitrate Reduction: The nitrate ions (NO₃⁻) from the manganese and cobalt nitrate precursors are reduced at the cathode. NO₃⁻ + H₂O + 2e⁻ → NO₂⁻ + 2OH⁻
Hydrogen Evolution Reaction (HER): Water molecules are reduced, producing hydrogen gas and hydroxide ions. mdpi.com 2H₂O + 2e⁻ → H₂ (g) + 2OH⁻
The accumulation of OH⁻ ions near the cathode leads to the precipitation of manganese and cobalt hydroxides from the Mn²⁺ and Co²⁺ ions present in the solution. mdpi.com
Mn²⁺ + 2OH⁻ → Mn(OH)₂ (s) Co²⁺ + 2OH⁻ → Co(OH)₂ (s)
These hydroxides, or potentially more complex (oxy)hydroxides containing Mn²⁺, Co²⁺, and Co³⁺, deposit onto the substrate, forming the Mn-Co film. mdpi.com The composition and morphology of the resulting film are highly dependent on deposition parameters such as the concentration ratio of Mn/Co nitrates and the applied potential or current density. mdpi.comnih.gov
Table 1: Key Reactions in the Electrodeposition of Mn-Co Films from Nitrate Precursors
| Step | Reaction | Description |
| 1 | NO₃⁻ + H₂O + 2e⁻ → NO₂⁻ + 2OH⁻ | Reduction of nitrate ions at the cathode, generating hydroxide. |
| 2 | 2H₂O + 2e⁻ → H₂ (g) + 2OH⁻ | Hydrogen evolution reaction, also increasing local pH. |
| 3 | M²⁺ + 2OH⁻ → M(OH)₂ (s) | Precipitation of metal (Mn, Co) hydroxides onto the substrate. |
| M²⁺ represents Mn²⁺ or Co²⁺ |
The thermal decomposition of this compound, Mn(NO₃)₂·4H₂O, is a sequential process involving dehydration and the breakdown of the nitrate salt into various manganese oxides. The specific intermediate and final products are highly dependent on the temperature and atmospheric conditions. nih.govtandfonline.com
The process generally follows these key stages:
Dehydration: Upon heating, the compound first loses its water of hydration. This typically begins around 100°C, where the tetrahydrate loses water to form lower hydrates, such as Mn(NO₃)₂·2H₂O, before becoming anhydrous. nih.gov
Reduction to Mn₂O₃: As the temperature is further increased to between 500°C and 550°C, MnO₂ loses oxygen to form manganese(III) oxide (Mn₂O₃). nih.govtandfonline.com 4MnO₂ → 2Mn₂O₃ + O₂
Reduction to Mn₃O₄: At even higher temperatures, typically between 800°C and 1000°C, a final reduction occurs, converting Mn₂O₃ into manganese(II,III) oxide (Mn₃O₄), also known as hausmannite. nih.govtandfonline.com 6Mn₂O₃ → 4Mn₃O₄ + O₂
The precise temperatures for these transitions can vary based on factors like heating rate and the surrounding atmosphere (e.g., wet vs. dry air). nih.gov
Table 2: Thermal Decomposition Stages of this compound
| Temperature Range (°C) | Process | Initial Reactant | Main Solid Product(s) | Gaseous Products |
| ~100 - 200 | Dehydration | Mn(NO₃)₂·4H₂O | Mn(NO₃)₂, Lower hydrates | H₂O |
| ~200 - 300 | Nitrate Decomposition | Mn(NO₃)₂ | MnO₂ | NO₂, O₂ |
| ~500 - 550 | Reduction | MnO₂ | Mn₂O₃ | O₂ |
| ~800 - 1000 | Further Reduction | Mn₂O₃ | Mn₃O₄ | O₂ |
Green synthesis provides an eco-friendly alternative for producing manganese oxide nanoparticles using manganese nitrate as a precursor. This approach utilizes bioactive compounds found in plant extracts, such as polyphenols, flavonoids, and terpenoids, which act as both reducing and capping agents. acs.orgnih.gov
The general mechanism can be described in a few key steps:
Complexation: When the aqueous solution of manganese nitrate is mixed with a plant extract, the Mn²⁺ ions form complexes with the phytochemicals in the extract. researchgate.net Mn²⁺ + Plant Extract Phytochemicals → [Mn-Phytochemical]²⁺ complex
Reduction: The phytochemicals, rich in hydroxyl and other functional groups, donate electrons to reduce the complexed Mn²⁺ ions. This reduction is the core step in the formation of manganese oxide. The exact nature of the oxide (e.g., MnO, Mn₃O₄, MnO₂) depends on reaction conditions like pH, temperature, and the specific plant extract used. researchgate.netresearchgate.net
Nucleation and Growth: The reduced manganese species nucleate to form small clusters, which then grow into nanoparticles. The phytochemicals from the plant extract adsorb onto the surface of the growing nanoparticles, acting as capping agents. This stabilizes the nanoparticles, prevents them from agglomerating, and controls their final size and shape. acs.orgnih.gov
This method avoids the use of harsh chemicals, making it a sustainable route for nanoparticle synthesis. acs.org
Catalytic Reaction Mechanisms
Manganese oxides derived from this compound are highly effective catalysts for various environmental applications, including oxidation of pollutants and selective catalytic reduction (SCR) of nitrogen oxides. Their high catalytic activity is attributed to the presence of multiple oxidation states (Mn²⁺, Mn³⁺, Mn⁴⁺), high oxygen mobility, and surface oxygen vacancies.
The Mars van Krevelen (MvK) mechanism is a widely accepted model for explaining the catalytic oxidation of compounds like carbon monoxide (CO) and volatile organic compounds (VOCs) over metal oxide catalysts, including manganese oxides. tandfonline.comresearchgate.net This mechanism is fundamentally a redox process involving the catalyst's own lattice oxygen.
The MvK mechanism proceeds in two distinct steps:
Substrate Oxidation by Lattice Oxygen: A reactant molecule (e.g., CO) adsorbs onto the catalyst surface and reacts with an oxygen atom from the manganese oxide lattice (O_lat). This oxidizes the reactant (forming CO₂) and reduces the catalyst, creating an oxygen vacancy (□). CO(g) + Mn⁴⁺-O_lat → CO₂(g) + Mn³⁺-□
Catalyst Re-oxidation: The oxygen vacancy is subsequently filled by an oxygen atom from the gas phase (O₂), which adsorbs onto the vacancy and re-oxidizes the reduced metal center, thereby regenerating the catalyst's active state. 1/2 O₂(g) + Mn³⁺-□ → Mn⁴⁺-O_lat
The high catalytic activity of manganese oxides in this mechanism is due to their ability to easily donate lattice oxygen and the facile cycling between different manganese oxidation states (e.g., Mn⁴⁺/Mn³⁺), which provides high oxygen storage and release capability. mdpi.comresearchgate.net
In the selective catalytic reduction (SCR) of nitrogen oxides (NOx) with ammonia (B1221849) (NH₃), manganese oxide catalysts can operate via two primary mechanisms: the Langmuir-Hinshelwood (L-H) and the Eley-Rideal (E-R) mechanisms. Often, both pathways occur simultaneously, with their relative contributions depending on the reaction temperature. acs.orgaaqr.org
Langmuir-Hinshelwood (L-H) Mechanism: In this mechanism, both reactants (NH₃ and NO) must be adsorbed onto the catalyst surface before they react. This pathway is typically dominant at lower temperatures (<250°C). aaqr.orgnih.gov
Adsorption of Reactants: NH₃ adsorbs onto Lewis or Brønsted acid sites on the catalyst surface. Simultaneously, gaseous NO is oxidized to form adsorbed nitrate or nitrite (B80452) species (e.g., bidentate nitrates, monodentate nitrates) on the manganese sites. acs.orgnih.gov
Surface Reaction: The adsorbed NH₃ species then react with the adsorbed nitrate/nitrite species on the surface.
Product Desorption: The reaction yields nitrogen gas (N₂) and water (H₂O), which then desorb from the surface, regenerating the active sites.
Eley-Rideal (E-R) Mechanism: In this mechanism, only one of the reactants is adsorbed, while the other reacts directly from the gas phase. In NH₃-SCR, it is typically the NH₃ that is adsorbed.
Adsorption of NH₃: Ammonia adsorbs onto the acid sites of the catalyst surface.
Reaction with Gaseous NO: Gaseous NO from the bulk gas stream collides with and reacts directly with the adsorbed NH₃ species.
Product Desorption: The reaction produces N₂ and H₂O, which desorb from the surface.
Studies suggest that on Mn-based catalysts, the E-R mechanism may play a more significant role at lower temperatures where Brønsted acid sites adsorb a large amount of NH₃, while the L-H mechanism can become more dominant at higher temperatures. aaqr.org The interplay between these two pathways contributes to the broad effective temperature window of manganese-based SCR catalysts. acs.org
Redox Cycling and Electron Transfer Mechanisms in Manganese Catalysts
The catalytic activity of manganese compounds is fundamentally linked to their ability to cycle through multiple oxidation states, primarily Mn(II), Mn(III), and Mn(IV). This redox cycling facilitates electron transfer in a variety of chemical and electrochemical processes, including the oxygen evolution reaction (OER). The transformation between these oxidation states often proceeds through a series of single-electron transfer steps rather than a direct multi-electron process.
Research has shown that the redox transformation between Mn(II) and Mn(IV) in manganese oxides occurs via a two-step, one-electron transfer mechanism involving a solid Mn(III) intermediate. gatech.edu This stepwise process can be represented as:
Mn(IV) + e⁻ → Mn(III)
Mn(III) + e⁻ → Mn(II)
This mechanism is crucial in understanding the structural transformations of manganese oxides during electrochemical cycling. gatech.edu In situ spectroscopic studies on manganese oxide films confirm that reversible, albeit hysteretic, redox cycling occurs during electrocatalysis. For instance, during OER, manganese is oxidized to a mixed Mn³⁺/Mn⁴⁺ valence state before oxygen evolution commences. acs.org Conversely, during the oxygen reduction reaction (ORR), manganese is reduced to states below Mn³⁺. acs.org
Table 1: Key Redox Couples in Manganese Catalysis
| Redox Couple | Role/Process | Significance |
|---|---|---|
| Mn(IV)/Mn(III) | First reduction step in redox cycling; OER | Initiates the reduction cascade; formation of the active Mn(III) state. gatech.edu |
| Mn(III)/Mn(II) | Second reduction step in redox cycling; ORR | Completes the redox cycle to the most reduced state. gatech.edu |
| Mixed Mn(III)/Mn(IV) | Active state in OER | The presence of mixed valence states is correlated with high catalytic activity for oxygen evolution. acs.org |
Solution-Phase Speciation and Hydration Phenomena
Density Functional Theory (DFT) has become an essential tool for investigating the electronic structure and hydration phenomena of metal ions in aqueous solutions. For the hydrated manganese(II) ion, [Mn(H₂O)₆]²⁺, DFT calculations provide insights into its geometry, stability, and the nature of the ion-water interactions. These calculations can predict structural parameters and vibrational frequencies, which are crucial for interpreting experimental data. researchgate.net
A primary focus of DFT studies on Mn(II) is determining the electronic ground state and spin state. High-spin Mn(II) has five unpaired d-electrons, making it a computationally challenging system. DFT calculations help elucidate the coordination environment, showing that Mn(II) is typically octahedrally coordinated by six water molecules in its first hydration shell. nih.gov
However, standard DFT functionals can suffer from inaccuracies, such as delocalization error, which can affect the description of ion-water interactions. arxiv.org Advanced computational strategies, such as hybrid DFT methods or corrections for dispersion forces, are often employed to improve the accuracy of calculated properties like hydration energies and bond distances. Mixed quantum mechanics/molecular mechanics (QM/MM) methods, where the first hydration shell is treated with DFT and the surrounding solvent with a classical model, offer a balance between accuracy and computational cost for studying ions in solution. mdpi.com
Table 2: DFT-Calculated Properties of Hydrated Mn(II)
| Property | Typical Calculated Value/Finding | Methodological Consideration |
|---|---|---|
| Coordination Number | 6 (Octahedral) | Consistent across most DFT functionals. nih.gov |
| Spin State | High-spin (S = 5/2) | The ground state for the aquo-ion. |
| Hydration Energy | Highly dependent on the functional and basis set | Requires advanced functionals and corrections for accurate prediction. arxiv.org |
Continuum solvation models are a computationally efficient method for accounting for the effects of a solvent without explicitly representing individual solvent molecules. In these models, the solvent is treated as a continuous dielectric medium that polarizes in response to the solute's charge distribution. rsc.orgaip.org The Polarizable Continuum Model (PCM) and the Solvation Model based on Density (SMD) are among the most widely used approaches. researchgate.net
These models are valuable for calculating the solvation free energy of ions like manganese nitrate, which is a key thermodynamic parameter. However, a significant limitation of pure continuum models is their inability to capture specific, directional interactions between the solute and solvent molecules, such as hydrogen bonding. rsc.org This is particularly problematic in the first solvation shell, where ion-water interactions are strongest and highly structured.
To address this, hybrid or "discrete-continuum" models have been developed. chemrxiv.orgnih.gov In this approach, the ion and its first hydration shell (the [Mn(H₂O)₆]²⁺ complex, for example) are treated explicitly using quantum mechanics, while the rest of the solvent is represented by a dielectric continuum. chemrxiv.orgnih.gov This hybrid method provides a much better balance of computational efficiency and accuracy, significantly improving the prediction of thermodynamic properties like hydration free energies compared to using a continuum model alone. nih.gov
Table 3: Comparison of Solvation Models for Aqueous Ions
| Model Type | Description | Advantages | Disadvantages |
|---|---|---|---|
| Continuum (e.g., PCM, SMD) | Solvent is a uniform dielectric medium. rsc.org | Computationally fast; good for bulk electrostatic effects. | Fails to capture specific solute-solvent interactions like hydrogen bonds. rsc.org |
| Explicit | All solvent molecules are individually represented. | Highest accuracy; captures all specific interactions. | Extremely high computational cost. |
| Discrete-Continuum (Hybrid) | The first solvation shell is explicit; the outer solvent is a continuum. nih.gov | Balances accuracy and cost; captures key specific interactions. chemrxiv.orgnih.gov | More complex to set up than pure continuum models. |
Electrochemical Reaction Kinetics and Ion Transport Mechanisms
The performance of lithium-ion batteries employing manganese-based cathodes is often limited by the kinetics of lithium-ion diffusion within the electrode material. rsc.org Sluggish diffusion leads to poor rate capability and reduced capacity, especially at high charge/discharge rates. The crystal structure of the manganese oxide plays a critical role in determining diffusion pathways and rates.
For instance, spinel-structured materials like LiMn₂O₄ possess a three-dimensional framework that provides well-connected channels for rapid Li⁺ diffusion. wikipedia.org In contrast, layered Li-rich manganese oxides can exhibit slower kinetics due to longer and more tortuous migration paths for lithium ions. mdpi.com The diffusion process is further hindered by high energetic barriers at the interface between the electrode material and the electrolyte. mdpi.com
Several strategies are employed to enhance Li-ion diffusion kinetics. Reducing the particle size to the nanoscale shortens the diffusion path length, which can significantly improve rate performance. uni-stuttgart.de Another effective approach is doping the cathode material with other elements, which can stabilize the structure and lower the activation energy for charge transfer and ion movement. rsc.org
Table 4: Factors Affecting Li-Ion Diffusion in Manganese Cathodes
| Factor | Effect on Diffusion Kinetics | Example/Strategy |
|---|---|---|
| Crystal Structure | 3D spinel structures generally offer faster diffusion than 2D layered structures. wikipedia.org | LiMn₂O₄ (spinel) vs. Li₂MnO₃ (layered). mdpi.com |
| Particle Size | Smaller particles reduce diffusion length, improving kinetics. uni-stuttgart.de | Nanostructuring of cathode materials. |
| Doping | Can stabilize the host structure and lower the activation energy for Li⁺ transport. rsc.org | Doping with elements like Lanthanum. rsc.org |
| Electrode-Electrolyte Interface | High interfacial resistance can create a significant barrier to Li⁺ transport. mdpi.com | Surface coatings can mitigate unfavorable interfacial reactions. nih.gov |
The long-term stability of manganese-based cathode materials is a significant challenge, as they are susceptible to several degradation mechanisms during repeated charging and discharging cycles. These mechanisms lead to a gradual loss of capacity and an increase in internal resistance, ultimately causing battery failure.
One of the most prominent degradation pathways is the dissolution of manganese into the electrolyte. This process is often initiated by the disproportionation of Mn³⁺ ions into Mn⁴⁺ and soluble Mn²⁺. wikipedia.org This reaction is particularly problematic in materials like LiMn₂O₄. The dissolved Mn²⁺ ions can migrate to the anode and disrupt the solid electrolyte interphase (SEI), leading to further performance decay.
Structural instability is another major issue. In some manganese oxides, the Jahn-Teller distortion associated with Mn³⁺ ions can induce strain and lead to irreversible phase transformations and the formation of microcracks within the electrode particles. Furthermore, side reactions between the highly oxidized cathode surface and the electrolyte can lead to the formation of a resistive surface film, which impedes lithium-ion transport. researchgate.net In Li-rich layered oxides, irreversible oxygen release at high voltages can trigger structural collapse and voltage decay. mdpi.com
Table 5: Common Degradation Mechanisms in Manganese-Based Cathodes
| Mechanism | Description | Consequence |
|---|---|---|
| Manganese Dissolution | Disproportionation of Mn³⁺ into Mn⁴⁺ and soluble Mn²⁺. wikipedia.org | Loss of active material, contamination of the anode. researchgate.net |
| Jahn-Teller Distortion | Structural distortion caused by Mn³⁺ ions, leading to internal strain. | Irreversible phase changes, particle cracking, loss of structural integrity. |
| Electrolyte Oxidation | Decomposition of the electrolyte at the high-voltage cathode surface. | Formation of a resistive surface layer, increased impedance. researchgate.net |
| Irreversible Oxygen Release | Loss of lattice oxygen from Li-rich materials at high potentials. mdpi.com | Structural transformation, voltage fade, capacity loss. nih.gov |
| Amorphization | Gradual loss of crystallinity during prolonged cycling. researchgate.net | Reduced ionic conductivity and structural collapse. |
Comparative Studies and Future Research Directions
Comparative Analysis of Manganese Nitrate (B79036) Tetrahydrate with Alternative Manganese Precursors
The selection of a manganese precursor is a determining factor in the final properties of the synthesized material. The anion associated with the manganese cation—be it nitrate, acetate (B1210297), chloride, or sulfate (B86663)—plays a significant role in the reaction kinetics, morphology, and crystalline structure of the end product.
Impact of Anion Identity (Nitrate vs. Acetate, Chloride, Sulfate) on Material Properties
The identity of the anion in a manganese precursor salt directly influences the physicochemical properties of the resulting manganese-based materials. tandfonline.com Different anions lead to variations in particle size, crystalline phase, and dispersion, which in turn affect the material's performance in applications like catalysis and energy storage.
Research comparing manganese precursors has shown distinct outcomes based on the anion. For instance, in the synthesis of Mn-based/TiO₂ catalysts, manganese nitrate led to the formation of aggregated MnO₂ with a large grain size. In contrast, manganese acetate produced highly dispersed, amorphous Mn₂O₃, which resulted in better catalytic performance at low temperatures. tandfonline.com The surface area of the final product was also larger when using the acetate precursor compared to the nitrate precursor. tandfonline.com
A study on the post-synthetic incorporation of manganese into zeolites revealed that manganese nitrate tetrahydrate resulted in poorly dispersed MnO₂ crystals on the external surface of the zeolite. Conversely, manganese acetate facilitated the almost complete incorporation of manganese into the zeolite's silanol (B1196071) nests, creating highly dispersed extra-framework Mn₂O₃ and Mn₃O₄ species. epa.gov
When synthesizing manganese oxide thin films, different precursors yield distinct morphologies. Manganese acetate tends to produce a spike-like morphology, while chloride and sulfate precursors result in porous structures with voids. researchgate.net A comparative study on manganese oxide nanoparticles showed that using manganese chloride as a precursor yielded cubic Mn₂O₃ structures with a particle size of 60.6 nm, whereas manganese acetate produced interlaced, leaf-like plates of Mn₃O₄ with a smaller particle size of 29.7 nm. researchgate.net
| Precursor | Resulting Material/Phase | Particle Size/Morphology | Key Findings |
| Manganese Nitrate | MnO₂ (on TiO₂) | Aggregated, large grains | Lower catalytic performance at low temperatures compared to acetate precursor. tandfonline.com |
| Manganese Acetate | Mn₂O₃ (amorphous, on TiO₂) | Highly dispersed | Higher surface concentration of active components, leading to better catalytic performance. tandfonline.com |
| Manganese Acetate | Mn₃O₄ | 29.7 nm; Interlaced, leaf-like plates | Nanoparticles have a narrower size distribution and smaller size compared to those from the chloride precursor. researchgate.net |
| Manganese Chloride | Mn₂O₃ | 60.6 nm; Cubic structure | Resulted in larger particles compared to the acetate precursor in the same process. researchgate.net |
| Manganese Sulfate | Mn₃O₄ | Porous morphology | Used in the SILAR method to create thin films with specific surface characteristics. researchgate.net |
Efficacy of this compound in Yielding High-Purity Compounds
This compound is a preferred precursor for synthesizing high-purity manganese compounds, particularly various forms of manganese oxide. bluegrasschemical.comncats.io Its high solubility in water and predictable thermal decomposition pathway make it highly effective for this purpose. ncats.iochemdad.com
The thermal decomposition of manganese nitrate solutions is a well-studied process that allows for controlled synthesis of manganese oxides. When heated, aqueous solutions of manganese(II) nitrate decompose to form manganese dioxide (MnO₂) and nitrogen dioxide (NO₂). ncats.iocolab.ws This process can be manipulated to produce high-purity manganese oxide. google.com Further heating of the resulting MnO₂ at specific temperatures leads to the formation of other pure oxide phases, such as Mn₂O₃ (around 500–550°C) and subsequently Mn₃O₄ (at 800–1000°C). colab.ws This step-wise decomposition allows for the isolation of specific, high-purity manganese oxide phases. researchgate.net
Studies on the oxidation of Mn(II) in nitrate solutions show that the synthesis conditions, such as nitrate concentration and temperature, can be adjusted to control the average degree of manganese oxidation. researchgate.net Subsequent treatment with diluted nitric acid can lead to the formation of pure γ-MnO₂, a critical material for batteries. researchgate.net The production of high-purity manganese nitrate hexahydrate itself has been optimized through processes that involve controlled crystallization and purification steps to remove impurities like iron, lead, and copper. sibran.ru This ensures that the starting precursor is of high quality, which is essential for the purity of the final product.
Emerging Research Frontiers and Innovative Applications
The applications for this compound are expanding beyond its traditional uses as a colorant for ceramics and a component in fertilizers. bluegrasschemical.com Its role as a precursor is central to several high-tech and emerging fields.
Energy Storage: One of the most significant applications is in the production of cathode materials for lithium-ion batteries. bluegrasschemical.com Manganese nitrate is a key raw material for manganese oxides, which are integral to battery performance and longevity. bluegrasschemical.com A major emerging frontier is the development of lithium-rich, manganese-based (LRM) cathode materials, which promise higher energy density at a lower cost compared to conventional materials. scispace.comresearchgate.netmdpi.com These advanced cathodes are being actively researched to overcome challenges like voltage decay and improve cycle stability for the next generation of electric vehicles and electronics. researchgate.netrsc.org
Catalysis: Manganese nitrate serves as a catalyst in various chemical reactions and is a precursor for creating manganese oxide-based catalysts. bluegrasschemical.com These catalysts are effective in oxidation-reduction reactions. bluegrasschemical.com Research is ongoing into their use for environmental applications, such as the catalytic reduction of nitrogen oxides (NOx) in industrial emissions and the oxidation of organic pollutants in wastewater. tandfonline.com
Other Innovative Uses:
Corrosion Prevention: It is used in anti-corrosion formulas to create a protective passivation layer on metal surfaces. bluegrasschemical.com
Electronics: The demand for high-purity manganese compounds in the electronics industry continues to grow, with manganese nitrate being a primary intermediate. bluegrasschemical.com
Biomedical Applications: Manganese oxide nanoparticles, synthesized from precursors like manganese nitrate, are being explored for various biomedical uses due to their unique properties. ias.ac.in
Future Challenges and Opportunities in this compound Research
The future of this compound research is tied to global trends in sustainability, technology, and resource management. While opportunities for new applications are expanding, several challenges must be addressed.
Challenges:
Supply Chain and Market Volatility: The supply of high-quality manganese is concentrated in a few countries, creating potential geopolitical and logistical risks. openpr.com Price fluctuations in raw materials, such as manganese ore and nitric acid, directly impact production costs. openpr.com
Sustainable Manufacturing: There is a growing need for more environmentally friendly and energy-efficient production processes. openpr.com This includes reducing waste, lowering energy consumption, and minimizing the environmental impact of both manganese mining and nitrate production.
Performance Optimization: For advanced applications like LRM cathodes, significant challenges remain in overcoming issues such as poor rate capability and capacity decay during cycling. mdpi.com Controlling the precise stoichiometry and morphology of materials derived from manganese nitrate is a key research hurdle. researchgate.netias.ac.in
Opportunities:
Next-Generation Batteries: The push for high-energy-density, low-cost batteries for electric vehicles presents a major opportunity. Manganese-rich cathodes are a promising alternative to more expensive cobalt-based systems, and manganese nitrate is a crucial precursor for their synthesis. scispace.comgoogle.com
Green Chemistry and Catalysis: There is an opportunity to develop novel manganese-based catalysts for green chemical processes, including water oxidation and pollution control. Amorphous manganese dioxide, for instance, has shown higher catalytic activity in water oxidation than its crystalline counterparts. ias.ac.in
Advanced Nanomaterials: The synthesis of manganese-based nanoparticles with tailored properties for biomedical and electronic applications remains a fertile area of research. nih.gov Developing new synthesis routes using manganese nitrate could lead to materials with novel functionalities.
As industries move toward more sustainable and high-performance technologies, the demand for high-purity, specialized materials will grow. This compound is well-positioned to be a key enabler of these advancements, provided that the associated challenges in production and application can be effectively addressed through continued research and innovation.
Q & A
Q. What are the recommended methods for synthesizing layered double hydroxides (LDHs) using manganese nitrate tetrahydrate, and how do precursor ratios influence structural outcomes?
this compound is often used as a precursor in co-precipitation methods for LDH synthesis. For example, in cobalt-manganese LDH systems, a molar ratio of Co:Mn = 1:1 (using Mn(NO₃)₂·4H₂O and Co(NO₃)₂·6H₂O) with sodium carbonate as a precipitating agent yields homogeneous phases. Key parameters include maintaining pH >10 during synthesis and controlled aging temperatures (60–80°C) to avoid phase segregation . Adjusting the Mn²⁺ concentration can modulate interlayer spacing and catalytic activity.
Q. How should researchers handle this compound to ensure stability and avoid hydration loss during storage?
Store the compound in airtight containers under inert gas (e.g., argon) to prevent deliquescence and oxidation. Purity degradation can occur due to moisture absorption; thus, desiccators with silica gel are recommended. Analytical-grade Mn(NO₃)₂·4H₂O (≥98% purity) should be used for reproducible results, and pre-drying at 40°C for 12 hours is advised before precise gravimetric applications .
Q. What analytical techniques are optimal for characterizing the purity and hydration state of this compound?
Thermogravimetric analysis (TGA) is critical to confirm the tetrahydrate structure by measuring mass loss at 100–150°C (water release). X-ray diffraction (XRD) verifies crystallinity, while inductively coupled plasma mass spectrometry (ICP-MS) quantifies trace metal impurities. For hydration stability, dynamic vapor sorption (DVS) can assess hygroscopicity under controlled humidity .
Advanced Research Questions
Q. How does the presence of residual nitrate anions in manganese oxide catalysts affect their redox and catalytic performance?
Residual NO₃⁻ from Mn(NO₃)₂·4H₂O decomposition can act as a sacrificial oxidant, enhancing oxygen mobility in catalysts like Mn₂O₃. However, excess nitrate may block active sites, reducing toluene oxidation efficiency by 15–20%. Controlled calcination (e.g., 400°C for 4 hours) optimizes anion removal while preserving mesoporous structures, as shown in thermochemical water-splitting studies .
Q. What thermodynamic considerations are critical when designing redox reactions involving this compound?
The decomposition enthalpy of Mn(NO₃)₂·4H₂O (ΔH ≈ −560 kJ/mol) must be accounted for in redox cycles. In thermochemical H₂O/CO₂ splitting, co-doping with Ce/Zr improves oxygen storage capacity, but excessive Mn²⁺ loading (>10 wt%) destabilizes the fluorite structure due to lattice strain. In situ XRD and differential scanning calorimetry (DSC) are essential to monitor phase transitions .
Q. How can machine learning optimize the synthesis of manganese-based nanomaterials using this compound?
Artificial neural networks (ANNs) can model dopant effects (e.g., Sm³⁺ or Ru³⁺) on catalyst performance. For instance, a 3-layer ANN trained on 200 datasets predicted optimal Mn loading (5–7 wt%) in Al₂O₃-supported catalysts, achieving 92% accuracy in methanation activity. Key input variables include precursor concentration, calcination time, and BET surface area .
Q. What role does this compound play in high-entropy oxide (HEO) synthesis, and how does stoichiometry affect catalytic VOC oxidation?
Mn(NO₃)₂·4H₂O provides Mn²⁺ for HEO precursors like Ce-HEO-400. Equimolar ratios with Co, Ni, and Fe nitrates produce single-phase fluorite structures, but Mn-rich formulations (e.g., 30% Mn) enhance toluene oxidation (T₉₀ = 240°C) due to stronger Mn³⁺/Mn⁴⁺ redox cycles. Excess Mn (>40%) induces spinel phase segregation, reducing surface area by 35% .
Data Contradiction Analysis
Q. Why do studies report conflicting optimal calcination temperatures for Mn(NO₃)₂·4H₂O-derived catalysts?
Discrepancies arise from varying precursor purity and decomposition kinetics. For example, 99.9% trace-metal-grade Mn(NO₃)₂·4H₂O forms α-Mn₂O₃ at 400°C, while lower-purity sources (97%) require 450°C due to chloride impurities delaying crystallization. Cross-validation using TGA-FTIR is recommended to identify impurity-driven phase transitions .
Q. How can researchers resolve inconsistencies in reported catalytic activities of Mn-based materials synthesized from nitrate vs. acetate precursors?
Nitrate-derived catalysts often exhibit higher surface acidity (NH₃-TPD) but lower thermal stability than acetate analogs. For CO oxidation, nitrate precursors yield 20% higher conversion at 200°C due to smaller crystallite sizes (XRD), but acetates provide better sintering resistance above 500°C. Comparative studies using identical calcination protocols are essential .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
